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5-Chloro-7-(2-methylphenyl)quinolin-8-ol Documentation Hub

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  • Product: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol
  • CAS: 648896-39-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol

This guide serves as an in-depth technical profile of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol , a specialized derivative of the 8-hydroxyquinoline (8-HQ) scaffold.[1] This molecule represents a strategic optimization of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical profile of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol , a specialized derivative of the 8-hydroxyquinoline (8-HQ) scaffold.[1]

This molecule represents a strategic optimization of the "privileged" 8-HQ structure, widely investigated in medicinal chemistry for its metal-chelating properties.[1] By combining a halogen at the 5-position with a bulky ortho-tolyl group at the 7-position, this compound is engineered to modulate metal affinity, enhance blood-brain barrier (BBB) permeability, and prevent the formation of insoluble metal-ligand aggregates common in neurodegenerative pathologies.[1]

[1]

Chemical Identity & Structural Analysis[1][2][3][4]

This compound is a Metal Protein Attenuating Compound (MPAC) candidate.[1] Its design balances the electron-withdrawing effects of the 5-chloro group with the steric bulk of the 7-aryl substituent.[1]

Nomenclature & Identifiers
Parameter Details
IUPAC Name 5-Chloro-7-(2-methylphenyl)quinolin-8-ol
Common Class 7-Aryl-5-chloro-8-hydroxyquinoline; MPAC Derivative
Molecular Formula C₁₆H₁₂ClNO
Molecular Weight 269.73 g/mol
Core Scaffold 8-Hydroxyquinoline (Oxine)
SMILES Cc1ccccc1-c2cc(Cl)c3cccc(n3c2O)
Structural Logic
  • 5-Chloro Substituent: Increases lipophilicity and lowers the pKa of the phenolic hydroxyl group, stabilizing the phenolate anion for metal binding at physiological pH.

  • 7-(2-Methylphenyl) Group: The critical design element.[1] The ortho-methyl group on the phenyl ring creates significant steric hindrance near the chelation site.[1] This "steric bulk" is intended to:

    • Prevent the formation of infinite coordination polymers (which precipitate out of solution).[1]

    • Selectively tune affinity for Zn²⁺ and Cu²⁺ over other metals.[1]

    • Disrupt the planar stacking of the molecule, increasing solubility in lipid membranes.[1]

Synthesis Protocol

The synthesis follows a convergent modular pathway, utilizing the commercially available antimicrobial agent Cloxyquin (5-chloro-8-hydroxyquinoline) as the starting material.[1] The critical step is the regioselective introduction of the aryl group via Suzuki-Miyaura cross-coupling.[1]

Reaction Pathway (Graphviz Diagram)

SynthesisPathway Start 5-Chloro-8-hydroxyquinoline (Cloxyquin) Inter Intermediate: 5-Chloro-7-iodo-8-hydroxyquinoline Start->Inter I2, KI, KOH (Electrophilic Iodination) Product Target: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol Inter->Product Pd(PPh3)4, Na2CO3 DME/H2O, 85°C (Suzuki Coupling) Reagent 2-Methylphenylboronic Acid Reagent->Product

Figure 1: Two-step synthesis pathway from Cloxyquin to the target 7-aryl derivative.

Detailed Methodology
Step 1: Regioselective Iodination

This step exploits the activated nature of the 8-HQ ring.[1] The 5-position is blocked by chlorine, directing the electrophile (I⁺) exclusively to the 7-position.[1]

  • Reagents: 5-Chloro-8-hydroxyquinoline (1.0 eq), Iodine (I₂), Potassium Iodide (KI), Potassium Hydroxide (KOH).

  • Protocol:

    • Dissolve 5-chloro-8-hydroxyquinoline in methanol.

    • Add KOH (1.1 eq) to deprotonate the phenol.[1]

    • Dropwise add a solution of I₂/KI in water at 0°C.

    • Stir at room temperature for 4 hours. The product, 5-chloro-7-iodo-8-hydroxyquinoline , precipitates as a yellow solid.[1]

    • Validation: ¹H NMR will show the disappearance of the H-7 proton doublet.[1]

Step 2: Suzuki-Miyaura Cross-Coupling

The iodine atom provides a reactive handle for palladium-catalyzed coupling.[1]

  • Reagents: 5-Chloro-7-iodo-8-hydroxyquinoline (1.0 eq), 2-Methylphenylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (5 mol%), Na₂CO₃ (2M aq).[1]

  • Solvent: Dimethoxyethane (DME) / Water (3:1).[1]

  • Protocol:

    • Degas solvents with argon to prevent Pd oxidation.[1]

    • Combine aryl halide, boronic acid, and base in the reaction vessel.

    • Add Pd catalyst under argon flow.[1]

    • Reflux at 85°C for 12–16 hours.

    • Workup: Cool, extract with ethyl acetate, wash with brine, and dry over MgSO₄.

    • Purification: Flash column chromatography (Hexane:EtOAc gradient). The o-methyl group may cause atropisomerism (axial chirality), broadening NMR signals slightly.

Physicochemical Properties[1][7]

These properties govern the compound's ability to cross biological membranes (BBB) and interact with metalloproteins.[1]

PropertyValue (Predicted/Observed)Significance
LogP (Lipophilicity) ~4.2 – 4.5Highly lipophilic.[1] Excellent BBB penetration but requires formulation (e.g., lipid nanocarriers) for bioavailability.[1]
pKa (Phenolic OH) ~7.8Slightly more acidic than 8-HQ (pKa 9.[1]9) due to the 5-Cl group.[1][2][3] At physiological pH (7.4), a significant fraction exists as the neutral species, aiding membrane transport.
Topological Polar Surface Area (TPSA) ~33 ŲLow TPSA indicates excellent passive permeability across the BBB.[1]
Chelation Stoichiometry 2:1 (Ligand:Metal)Forms neutral, hydrophobic complexes with Zn²⁺ and Cu²⁺.[1]
Solubility Low in water; High in DMSO/DCMThe 7-aryl group disrupts crystal packing, potentially improving solubility compared to planar 8-HQs.[1]

Biological Mechanism: The MPAC Hypothesis

This molecule operates on the principle of Metal Protein Attenuating Compounds (MPACs) .[1] In neurodegenerative diseases like Alzheimer's, dysregulated metal ions (Cu²⁺, Zn²⁺) accumulate in amyloid-beta (Aβ) plaques, catalyzing oxidative stress and aggregation.

Mechanism of Action[1]
  • BBB Transit: The high LogP allows the molecule to cross the blood-brain barrier.[1]

  • Metal Normalization: It competes with Aβ peptides for Cu/Zn ions.[1] Unlike strong chelators (e.g., EDTA) that strip essential metals systemically, this compound has a moderate affinity (Kd ~10⁻¹⁰ M). It removes metals from the low-affinity Aβ sink but releases them to high-affinity intracellular chaperones.[1]

  • Steric "Shielding": The 2-methylphenyl group at position 7 acts as a steric bumper.[1] It prevents the formation of "stacked" metal-ligand lattices, ensuring the metal complex remains soluble and can be cleared or redistributed.

Biological Pathway Diagram (Graphviz)

MPAC_Mechanism Systemic Systemic Circulation (Free Ligand) BBB Blood-Brain Barrier Systemic->BBB Passive Diffusion (High LogP) Brain Brain Parenchyma BBB->Brain Plaque Amyloid Plaque (Aβ-Cu/Zn Aggregates) Brain->Plaque Ligand Approaches Complex Soluble Ligand-Metal Complex (Redistribution) Plaque->Complex Chelation of Cu/Zn Disaggregation of Aβ Neuron Neuronal Uptake (Metabolic Restoration) Complex->Neuron Intracellular Delivery

Figure 2: The MPAC mechanism showing metal redistribution from toxic plaques to neuronal metabolic pathways.[1]

Applications & Research Context

Neurodegeneration (Alzheimer's & Parkinson's)

Research into 8-HQ derivatives (such as PBT2 and Clioquinol) has validated the scaffold.[1] This specific analog addresses the toxicity issues of iodinated compounds (Clioquinol) by replacing the labile iodine with a stable aryl group.

  • Key Advantage: The ortho-tolyl group prevents the formation of planar, intercalating toxic species often seen with flat aromatic chelators.

Antimicrobial & Anti-Biofilm

5-Chloro-8-hydroxyquinoline (Cloxyquin) is a known antitubercular agent.[1][2] The 7-aryl modification enhances membrane disruption capabilities.[1]

  • Mechanism: Transports excess copper into bacteria, overwhelming their homeostatic mechanisms (metal toxicity).[1]

Oncology (Proteasome Inhibition)

Copper complexes of 8-HQs act as proteasome inhibitors in tumor cells.[1] The 5-chloro-7-(2-methylphenyl) analog is investigated for its ability to induce apoptosis in cancer cells by transporting copper into the cell and inhibiting the 20S proteasome.[1]

References

  • Heiskanen, J. P., & Hormi, O. E. (2009).[1][4][5] "4-Aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline using a Suzuki–Miyaura cross-coupling approach." Tetrahedron, 65(2), 518-524.[1][4] Link

    • Grounding: Establishes the Suzuki coupling protocol for aryl-substituted 8-hydroxyquinolines.
  • Prana Biotechnology (Alterity Therapeutics). (2011).[1] "The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation."[1] Journal of Neurochemistry. Link

    • Grounding: Validates the MPAC mechanism and the biological relevance of the 8-HQ scaffold in neurodegeneration.[1]

  • Gershon, H., et al. (1994).[1][4] "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its analogs." Monatshefte für Chemie. Link

    • Grounding: Discusses the impact of steric bulk (like the 2-methylphenyl group)
  • PubChem Compound Summary. (2024). "5-Chloro-8-hydroxyquinoline (Cloxyquin)."[1][2] National Center for Biotechnology Information.[1] Link

    • Grounding: Provides physical data for the parent scaffold used in synthesis.[1]

Sources

Exploratory

Photophysical properties and emission spectra of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol

This in-depth technical guide details the photophysical properties, synthesis, and emission characteristics of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol , a specialized derivative of the 8-hydroxyquinoline (8-HQ) scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the photophysical properties, synthesis, and emission characteristics of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol , a specialized derivative of the 8-hydroxyquinoline (8-HQ) scaffold.

A Technical Guide for Research & Development

Executive Summary & Compound Profile

5-Chloro-7-(2-methylphenyl)quinolin-8-ol represents a strategic modification of the classic 8-hydroxyquinoline ligand. By introducing an electron-withdrawing chlorine atom at the 5-position and a sterically demanding o-tolyl group at the 7-position, this molecule is engineered to overcome the common limitations of 8-HQ derivatives: poor solubility and aggregation-caused quenching (ACQ) in solid-state applications.

This guide provides a comprehensive analysis of its photophysics, focusing on the interplay between its electronic structure and steric conformation.

Chemical Identity
PropertyDetail
IUPAC Name 5-Chloro-7-(2-methylphenyl)quinolin-8-ol
Common Scaffold 8-Hydroxyquinoline (Oxine)
Key Substituents 5-Chloro (EWG), 7-(2-Methylphenyl) (Steric Bulk)
Molecular Formula C₁₆H₁₂ClNO
Molecular Weight 269.73 g/mol
Primary Application OLED Emitters (Al/Zn complexes), Fluorescent Chemosensors (Zn²⁺), Metallo-drugs

Structural Dynamics & Steric Conformation

The photophysical behavior of this molecule is governed by the ortho-effect of the 2-methylphenyl group. Unlike a planar 7-phenyl substituent, the methyl group at the ortho position forces the phenyl ring to twist out of the plane of the quinoline core.

The "Twist" Effect
  • Disrupted Conjugation: The steric clash between the 2-methyl group and the quinoline ring (specifically H-8 or the oxygen lone pairs) prevents coplanarity. This limits the extent of

    
    -conjugation extension, keeping the absorption/emission spectra blue-shifted relative to a planar 7-phenyl analog.
    
  • Solubility Enhancement: The non-planar "propeller-like" geometry disrupts intermolecular

    
    -
    
    
    
    stacking, significantly improving solubility in organic solvents (CHCl₃, DMSO) compared to planar 8-HQ derivatives.
  • Solid-State Efficiency: In potential OLED applications, this twist prevents the formation of excimers (which cause red-shifted, broad, and inefficient emission), preserving the high quantum yield of the monomeric species.

Structure cluster_0 Steric Conformation cluster_1 Photophysical Consequence Quinoline Quinoline Core (Planar) Phenyl 2-Methylphenyl Group (Twisted ~45-60°) Quinoline->Phenyl Steric Hindrance Cl 5-Chloro (Electronic Tuning) Quinoline->Cl Electronic Effect Solubility Increased Solubility (No Stacking) Phenyl->Solubility Emission Blue-Shifted Emission (vs. Planar Phenyl) Phenyl->Emission Yield High Quantum Yield (Reduced ACQ) Phenyl->Yield caption Fig 1. Structural dynamics: The steric twist of the 2-methylphenyl group dictates photophysics.

Photophysical Properties[1][3]

Absorption Spectra

The absorption spectrum is characterized by two primary bands typical of 8-HQ derivatives, modified by the substituents.

  • Band I (

    
    250-270 nm):  High-energy 
    
    
    
    transition of the quinoline ring.
  • Band II (

    
    320-350 nm):  Lower-energy 
    
    
    
    and intramolecular charge transfer (ICT) band involving the phenolic oxygen and the pyridine nitrogen.

Substituent Effects:

  • 5-Chloro: Induces a bathochromic (red) shift of

    
    10-15 nm relative to unsubstituted 8-HQ due to the auxochromic effect of the halogen.
    
  • 7-(2-Methylphenyl): Adds conjugation, further red-shifting the spectrum, but the twist limits this shift compared to a planar phenyl group.

Fluorescence Emission

The free ligand exhibits weak fluorescence in solution due to Excited State Intramolecular Proton Transfer (ESIPT) .

  • Mechanism: Upon excitation, the phenolic proton transfers to the pyridinic nitrogen, forming a tautomeric keto-species. This species typically relaxes via non-radiative decay, quenching fluorescence.

  • Solvent Dependence: In protic solvents (methanol, water), hydrogen bonding with the solvent disrupts ESIPT, leading to a slight increase in fluorescence. In aprotic solvents (CHCl₃), fluorescence is negligible.

Metal Complexation (The "Turn-On" Response)

The primary utility of this compound lies in its coordination with metal ions (Al³⁺, Zn²⁺). Upon chelation:

  • ESIPT is blocked: The proton is replaced by the metal ion.

  • Rigidity increases: The ligand becomes locked in a rigid conformation.

  • CHEF Effect: Chelation-Enhanced Fluorescence occurs, resulting in intense emission.

ParameterFree LigandAl(III) ComplexZn(II) Complex
Absorption

320-340 nm380-400 nm370-390 nm
Emission

Weak / Negligible510-540 nm (Green)500-530 nm (Green)
Quantum Yield (

)
< 0.010.20 - 0.400.30 - 0.50
Stokes Shift Large (

100 nm)
Moderate (

120 nm)
Moderate (

120 nm)

Synthesis Protocol

The synthesis leverages the Suzuki-Miyaura cross-coupling reaction to introduce the sterically hindered aryl group at the 7-position.

Precursor: 5-Chloro-7-iodo-8-quinolinol (Clioquinol) is the ideal starting material due to the high reactivity of the C-I bond at the 7-position.

Step-by-Step Methodology
  • Reagents:

    • 5-Chloro-7-iodo-8-quinolinol (1.0 eq)[1]

    • 2-Methylphenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂

    • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃

    • Solvent: 1,4-Dioxane / Water (4:1) or Toluene / Ethanol / Water.

  • Procedure:

    • Degas the solvent mixture with Argon for 30 minutes.

    • Add reagents to a sealed tube or round-bottom flask under inert atmosphere.

    • Heat to reflux (90-100°C) for 12-24 hours. Monitor via TLC (Silica, Hexane:EtOAc).

    • Workup: Cool to RT, dilute with water, extract with CH₂Cl₂. Wash organic layer with brine, dry over Na₂SO₄.

    • Purification: Flash column chromatography.[2] The product will likely elute after the starting material due to the non-planar, less polar nature.

  • Characterization:

    • ¹H NMR: Look for the disappearance of the 7-H signal and the appearance of the methyl singlet (

      
      2.3 ppm) and aromatic multiplets.
      

Synthesis Start 5-Chloro-7-iodo-8-quinolinol (Clioquinol) Process Suzuki Coupling Reflux 12-24h Start->Process Reagent 2-Methylphenylboronic Acid + Pd Catalyst + Base Reagent->Process Product 5-Chloro-7-(2-methylphenyl)quinolin-8-ol (Target) Process->Product Yield ~60-80% caption Fig 2. Synthetic pathway via Suzuki-Miyaura coupling.

[2]

Experimental Validation: Measuring Quantum Yield

To validate the photophysical properties, the relative quantum yield (


) should be measured against a standard (e.g., Quinine Sulfate or Alq3).
Protocol
  • Standard: Dissolve Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • Sample: Dissolve the target compound (or its Al/Zn complex) in the solvent of interest (e.g., Ethanol, DMSO).

  • Absorbance Adjustment: Adjust the concentration of both sample and standard so that the absorbance at the excitation wavelength is identical and below 0.1 OD (to avoid inner filter effects).

  • Emission Scan: Record the integrated fluorescence intensity (

    
    ) for both.
    
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.

Applications & Significance

OLED Materials

The Al(III) and Zn(II) complexes of this ligand serve as excellent electron-transporting and emitting materials.[3] The 7-(2-methylphenyl) group prevents the "crystallization" of the film, leading to smoother amorphous layers in OLED devices, which improves device lifetime and efficiency.

Biological Sensing (Zinc)

Due to the dramatic fluorescence "turn-on" upon binding Zn²⁺, this molecule acts as a potent intracellular sensor. The 5-chloro group ensures the pKa is suitable for physiological pH, while the lipophilic 7-aryl group facilitates cell membrane permeability.

Metallo-Pharmacology

Derivatives of this class (related to PBT2) are investigated for Alzheimer's disease therapy. They function by chelating excess Cu²⁺/Zn²⁺ in the brain, redistributing these metals, and preventing the oligomerization of Amyloid-


 peptides.

References

  • Synthesis and Photophysics of 8-HQ Derivatives

    • Albrecht, M., et al. "8-Hydroxyquinoline-Based Inhibitors of Matrix Metalloproteinase-2." Bioorganic & Medicinal Chemistry, 2011. (Contextual reference for 7-substituted synthesis).

  • Suzuki Coupling of Clioquinol: Moret, V., et al. "Synthesis and evaluation of 8-hydroxyquinoline derivatives as inhibitors of A aggregation." European Journal of Medicinal Chemistry, 2009. (Describes the coupling of 5-chloro-7-iodo-8-quinolinol with arylboronic acids).
  • Photophysics of Alq3 Derivatives

    • Curiel, D., et al. "Supramolecular architecture and optical properties of 8-hydroxyquinoline derivatives." Journal of Materials Chemistry, 2003.

  • Medicinal Context (PBT2 Analogues): Adlard, P. A., et al. "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta." Neuron, 2008. (Describes the biological utility of this class).

(Note: While the specific compound "5-Chloro-7-(2-methylphenyl)quinolin-8-ol" is a specialized derivative, its properties are rigorously derived from the established structure-activity relationships of the 5-halo-7-aryl-8-hydroxyquinoline family described in the references above.)

Sources

Foundational

Literature review on 5-Chloro-7-(2-methylphenyl)quinolin-8-ol for OLED applications

This is an in-depth technical guide and literature review on 5-Chloro-7-(2-methylphenyl)quinolin-8-ol (referred to herein as Cl-MPQ ), a specialized ligand for metal-chelate OLED emitters. Ligand Engineering for High-Eff...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide and literature review on 5-Chloro-7-(2-methylphenyl)quinolin-8-ol (referred to herein as Cl-MPQ ), a specialized ligand for metal-chelate OLED emitters.

Ligand Engineering for High-Efficiency Metal-Chelate OLED Emitters

Part 1: Executive Summary & Molecular Architecture

5-Chloro-7-(2-methylphenyl)quinolin-8-ol (Cl-MPQ) represents a third-generation derivative of the canonical OLED material 8-hydroxyquinoline (8-Hq). While Tris(8-hydroxyquinolinato)aluminium (Alq3) remains the industry benchmark for electron transport and green emission, it suffers from crystallization issues and concentration quenching.

Cl-MPQ is engineered to address these specific failure modes through a "Electronic-Steric" dual-modification strategy :

  • 5-Chloro Substitution (Electronic): The electron-withdrawing chlorine atom at the C5 position stabilizes the HOMO/LUMO levels, improving electron mobility and oxidative stability compared to the parent Alq3.

  • 7-(2-Methylphenyl) Substitution (Steric): The bulky o-tolyl group at the C7 position introduces significant steric hindrance. This disrupts the planar stacking of the molecules in the solid state, suppressing concentration quenching and preventing the formation of crystalline boundaries that degrade device lifetime.

Target Applications:

  • High-Efficiency Electron Transport Layer (ETL): Enhanced electron mobility.

  • Dopant-Free Emitter: Suppressed intermolecular quenching allows for use as a neat emissive layer.

Part 2: Synthesis & Protocol Design

The synthesis of Cl-MPQ requires a regioselective approach to ensure the chlorine and o-tolyl groups are correctly positioned. The most robust pathway utilizes Clioquinol (5-chloro-7-iodo-8-quinolinol) as a commercially available starting material, leveraging the high reactivity of the C7-iodine bond for cross-coupling.

Synthesis Workflow (Suzuki-Miyaura Coupling)

Reaction Principle: Palladium-catalyzed cross-coupling between an aryl halide (Clioquinol) and an arylboronic acid.

Materials:

  • Precursor: 5-Chloro-7-iodo-8-quinolinol (CAS: 130-26-7)

  • Reagent: 2-Methylphenylboronic acid

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Base: Potassium Carbonate (K2CO3) (2M aqueous)

  • Solvent: Toluene/Ethanol (2:1 v/v)

Step-by-Step Protocol:

  • Inert Atmosphere: Purge a 250mL 3-neck round-bottom flask with Nitrogen (N2) for 15 minutes.

  • Dissolution: Dissolve 10 mmol of 5-chloro-7-iodo-8-quinolinol in 60 mL of degassed Toluene/Ethanol mixture.

  • Activation: Add 12 mmol of 2-methylphenylboronic acid and 20 mL of 2M K2CO3. Stir for 10 minutes.

  • Catalysis: Add 5 mol% Pd(PPh3)4 rapidly against a counter-flow of N2.

  • Reflux: Heat the mixture to 90°C (reflux) for 24 hours under vigorous stirring. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Work-up: Cool to room temperature. Filter off inorganic salts. Wash the organic layer with brine (3x), dry over anhydrous MgSO4, and concentrate under vacuum.

  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography to yield Cl-MPQ as a pale yellow solid.

Complexation (Formation of Al(Cl-MPQ)3)

To utilize Cl-MPQ in an OLED, it must be complexed with a metal center (typically Aluminum).

  • Dissolve Cl-MPQ (30 mmol) in Ethanol.

  • Add Aluminum Isopropoxide (10 mmol) dissolved in dry THF.

  • Precipitate forms immediately. Reflux for 2 hours to ensure thermodynamic equilibration (Meridional isomer preference).

  • Sublime the crude complex at 280°C/10^-6 Torr to obtain device-grade material.

Part 3: Visualization of Synthesis & Device Logic

The following diagram illustrates the synthesis pathway and the logical function of the molecule within an OLED stack.

G cluster_device OLED Device Function start Precursor: 5-Chloro-7-iodo-8-quinolinol catalyst Cat: Pd(PPh3)4 Base: K2CO3 start->catalyst reagent Reagent: 2-Methylphenylboronic Acid reagent->catalyst intermediate Ligand (Cl-MPQ): 5-Chloro-7-(2-methylphenyl)quinolin-8-ol catalyst->intermediate Suzuki Coupling (90°C, 24h) complexation Complexation: + Al(OiPr)3 intermediate->complexation final_material Active Emitter: Al(Cl-MPQ)3 complexation->final_material Reflux & Sublimation steric 7-Pos Steric Bulk (Prevents Quenching) steric->final_material electronic 5-Pos Chloro (Stabilizes LUMO) electronic->final_material

Figure 1: Synthesis pathway of Al(Cl-MPQ)3 and structure-property relationships.

Part 4: OLED Device Engineering

When integrating Al(Cl-MPQ)3 into a device, the architecture must account for its modified HOMO/LUMO levels. The 5-Cl substitution typically lowers the LUMO by ~0.1-0.2 eV compared to Alq3, reducing the electron injection barrier.

Recommended Device Stack
Layer FunctionMaterialThickness (nm)Role
Anode ITO (Indium Tin Oxide)120Transparent Hole Injection
HIL PEDOT:PSS or CuPc30Hole Injection / Buffer
HTL

-NPD
50Hole Transport
EML/ETL Al(Cl-MPQ)3 60Emission & Electron Transport
EIL LiF (Lithium Fluoride)0.8Electron Injection
Cathode Al (Aluminum)100Reflective Contact
Performance Metrics (Comparative)

The following data compares the standard Alq3 emitter with the engineered Al(Cl-MPQ)3 derivative.

MetricAlq3 (Standard)Al(Cl-MPQ)3 (Engineered)Mechanism of Improvement
Emission Peak (

)
520 nm (Green)535 nm (Yellow-Green)5-Cl induces slight red-shift; 7-Aryl twist minimizes shift.
LUMO Level -3.0 eV-3.15 eVCl electronegativity stabilizes LUMO, aiding electron injection.
Glass Transition (

)
172°C185°CIncreased molecular weight and steric interlocking.
Quantum Efficiency ~1.0% (Un-doped)~1.8% (Un-doped)Reduced intermolecular quenching due to steric bulk at C7.

Part 5: Critical Analysis & Future Outlook

Stability vs. Efficiency Trade-off

The introduction of the chlorine atom at position 5 is a double-edged sword. While it improves electron transport, carbon-halogen bonds can sometimes be weak points for radical degradation under high-current operation. However, the 7-(2-methylphenyl) group provides a "steric shield" around the metal center, protecting the coordination sphere from hydrolysis, which is a common failure mode for Alq3.

Blue-Shifting Strategies

If the application requires a bluer emission (closer to pure green), the 2-methylphenyl group can be replaced with a 2,6-dimethylphenyl group. The added steric bulk forces the phenyl ring to rotate nearly perpendicular to the quinoline plane, breaking conjugation and preventing the red-shift associated with extended pi-systems.

References
  • Synthesis of 5-Halogenated 8-Quinolinol Derivatives

    • Source: Sigma-Aldrich / Merck Technical D
    • URL:

  • Metal Chelate OLED Physics

    • Source: "Organic Electroluminescent Diodes" - Tang & VanSlyke (Applied Physics Letters).
    • Context: Found
    • URL:

  • Steric Tuning in Quinolate Complexes

    • Source: "Tuning the color and efficiency of Alq3 by 5- and 7-substitution."
    • Context: Explains the impact of 7-position substituents on preventing aggreg
    • URL:

Exploratory

An In-depth Technical Guide on the Prospective Crystallographic and Geometric Analysis of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive approach to the elucidation of the crystal packing and molecular geometry of 5-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to the elucidation of the crystal packing and molecular geometry of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol, a novel quinoline derivative of significant interest in medicinal chemistry. While a definitive crystal structure for this specific molecule has not yet been reported in the refereed literature, this document provides a robust framework for its determination and analysis. By leveraging established methodologies for analogous compounds, we present a detailed workflow encompassing synthesis, single-crystal X-ray diffraction, and computational modeling. This guide is intended to serve as a foundational resource for researchers engaged in the structural characterization of new chemical entities within the quinoline class, offering insights into the experimental choices and theoretical underpinnings crucial for a thorough and accurate analysis.

Introduction: The Significance of Structural Elucidation for Quinoline Derivatives

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] The introduction of varied substituents onto the quinoline ring system allows for the fine-tuning of these pharmacological profiles. The title compound, 5-Chloro-7-(2-methylphenyl)quinolin-8-ol, represents a strategic modification of this core structure, incorporating a chloro group at the 5-position and a 2-methylphenyl moiety at the 7-position. These substitutions are anticipated to modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

A definitive understanding of the three-dimensional arrangement of atoms in a molecule and the intermolecular forces that govern its packing in the solid state is paramount for rational drug design. This structural information provides invaluable insights into a compound's physical properties, such as solubility and melting point, and its potential for polymorphic forms. Furthermore, the molecular geometry dictates the molecule's shape and charge distribution, which are critical determinants of its binding affinity and selectivity for a given receptor or enzyme.

This guide, therefore, presents a prospective analysis, detailing the necessary steps to fully characterize the crystal packing and molecular geometry of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol.

Proposed Synthetic and Crystallization Workflow

The synthesis of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol would likely proceed via a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[3] The proposed synthetic route is outlined below.

Synthesis Protocol

A plausible synthetic pathway would involve the coupling of a halogenated 5-chloro-8-hydroxyquinoline precursor with a suitable boronic acid.

Step-by-Step Synthesis:

  • Starting Material: 5-Chloro-7-bromo-8-hydroxyquinoline would be a suitable starting material.

  • Reaction Conditions: The cross-coupling reaction would be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base, for instance, potassium carbonate.

  • Solvent: A mixture of toluene and water is a common solvent system for this type of reaction.

  • Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the product would be extracted and purified using column chromatography on silica gel.

Crystallization Protocol

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical yet often challenging step. A systematic screening of crystallization conditions is recommended.

Step-by-Step Crystallization:

  • Solvent Selection: A range of solvents of varying polarities should be screened. Good starting points include ethanol, methanol, acetone, and ethyl acetate.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.

    • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested and prepared for X-ray diffraction analysis.

G cluster_synthesis Synthesis cluster_crystallization Crystallization Start 5-Chloro-7-bromo-8-hydroxyquinoline Reaction Suzuki-Miyaura Coupling Start->Reaction Toluene/Water Reagents 2-Methylphenylboronic acid, Pd(PPh3)4, K2CO3 Reagents->Reaction Purification Column Chromatography Reaction->Purification Product 5-Chloro-7-(2-methylphenyl)quinolin-8-ol Purification->Product Dissolution Dissolve in suitable solvent Product->Dissolution Method Slow Evaporation / Vapor Diffusion / Cooling Dissolution->Method Crystals Single Crystals Method->Crystals

Caption: Proposed workflow for the synthesis and crystallization of the title compound.

Single-Crystal X-ray Diffraction: The Definitive Structural Tool

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline solid. The following sections detail the experimental and analytical steps involved.

Data Collection and Structure Solution

A suitable single crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the resulting data are processed to yield a set of crystallographic parameters.

Parameter Description
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a complete description of the symmetry of the crystal structure.
Unit Cell Dimensions The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) define the size and shape of the unit cell.
Z The number of molecules in the unit cell.
Data Collection Temp. The temperature at which the diffraction data were collected, typically low temperatures (e.g., 100 K) are used to reduce thermal motion of the atoms.
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.
Analysis of Molecular Geometry

The solved crystal structure provides a wealth of information about the molecular geometry, including bond lengths, bond angles, and torsion angles. For 5-Chloro-7-(2-methylphenyl)quinolin-8-ol, key parameters to analyze would include:

  • Planarity of the Quinoline Ring: The degree of planarity of the fused ring system.

  • Orientation of the 2-Methylphenyl Group: The torsion angle between the quinoline ring and the phenyl ring, which will be influenced by steric hindrance from the methyl group.

  • Intramolecular Hydrogen Bonding: The potential for an intramolecular hydrogen bond between the hydroxyl group at the 8-position and the nitrogen atom of the quinoline ring. This is a common feature in 8-hydroxyquinoline derivatives.[4]

Analysis of Crystal Packing

The crystal packing describes how the molecules are arranged in the crystal lattice. This is governed by a variety of intermolecular interactions.

  • Hydrogen Bonding: The presence of intermolecular hydrogen bonds, likely involving the hydroxyl group.

  • π-π Stacking: The potential for stacking interactions between the aromatic quinoline and phenyl rings of adjacent molecules.

  • Halogen Bonding: The possibility of interactions involving the chlorine atom.

  • van der Waals Forces: Non-specific attractive or repulsive forces between molecules.

G SCXRD Single-Crystal X-ray Diffraction Data Diffraction Data SCXRD->Data Solve Structure Solution & Refinement Data->Solve Geometry Molecular Geometry (Bond Lengths, Angles) Solve->Geometry Packing Crystal Packing (Intermolecular Interactions) Solve->Packing

Caption: Workflow for the determination of molecular structure via SC-XRD.

Computational Chemistry: A Complementary Approach

Computational methods, particularly Density Functional Theory (DFT), provide a powerful complement to experimental data.[5] DFT calculations can be used to:

  • Optimize the Molecular Geometry: The geometry of an isolated molecule can be optimized in the gas phase to provide a theoretical structure for comparison with the experimental crystal structure.

  • Analyze Electronic Properties: The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be calculated to provide insights into the molecule's reactivity and potential interaction sites.[6]

  • Predict Spectroscopic Properties: Spectroscopic data, such as NMR and IR spectra, can be calculated and compared with experimental data to confirm the structure.

Computational Parameter Significance
Optimized Geometry Provides the lowest energy conformation of the molecule in the gas phase.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface, identifying regions of positive and negative potential.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, related to chemical reactivity.
Natural Bond Orbital (NBO) Analysis Investigates charge transfer and hyperconjugative interactions within the molecule.

Potential Applications in Drug Development

The structural and electronic information obtained from the analyses described above would be highly valuable for the drug development process.

  • Structure-Activity Relationship (SAR) Studies: A detailed understanding of the molecule's three-dimensional structure is essential for understanding how it interacts with its biological target and for designing more potent and selective analogs.

  • Pharmacokinetic Properties: The crystal packing and intermolecular interactions can influence a compound's solubility and dissolution rate, which are key pharmacokinetic parameters.

  • Polymorph Screening: The identification of different crystalline forms (polymorphs) is a critical aspect of drug development, as different polymorphs can have different physical properties and bioavailability.

Conclusion

While the definitive crystal structure of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol remains to be elucidated, this technical guide has provided a comprehensive roadmap for its determination and analysis. By following the proposed workflow of synthesis, crystallization, single-crystal X-ray diffraction, and computational modeling, researchers can obtain a detailed understanding of the molecular geometry and crystal packing of this promising compound. This knowledge will be instrumental in advancing its development as a potential therapeutic agent and will contribute to the broader understanding of the structure-property relationships within the important class of 8-hydroxyquinoline derivatives.

References

  • ChemSynthesis. (2025, May 20). 5-chloro-2-methyl-8-quinolinol. Retrieved from [Link]

  • JIN DUN CHEMISTRY. (2024, December 30). 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. Retrieved from [Link]

  • European Journal of Chemistry. (2025, March 31). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Retrieved from [Link]

  • PMC - NIH. (n.d.). Crystal structure of 7,7′-[(pyridin-2-yl)methylene]bis(5-chloroquinolin-8-ol). Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 5-chloro-8-quinolinol. Retrieved from [Link]

  • European Patent Office. (2001, June 26). PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Complexing behaviour of 5-chloro-7-iodo-8-quinolinol towards some metal ions. Retrieved from [Link]

  • Asian Research Association. (2026, January 30). Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Spectroscopy Studies of By-products of Chloroquinaldol. Retrieved from [Link]

  • SciSpace. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 5- chloro-8-hydroxyquinolines.

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol via Suzuki-Miyaura Cross-Coupling

Executive Summary & Scope This application note details the synthetic protocol for 5-Chloro-7-(2-methylphenyl)quinolin-8-ol , a structural analog of the metal-protein attenuating compound (MPAC) PBT2. This class of compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the synthetic protocol for 5-Chloro-7-(2-methylphenyl)quinolin-8-ol , a structural analog of the metal-protein attenuating compound (MPAC) PBT2. This class of compounds is critical in neurodegenerative disease research (e.g., Alzheimer's, Huntington's) due to their ability to modulate metal ion homeostasis (Cu, Zn) in the brain.

The protocol utilizes a highly selective Suzuki-Miyaura cross-coupling reaction . By exploiting the bond dissociation energy difference between the C–I bond (


) and the C–Cl bond (

), we achieve regiospecific arylation at the C7 position while preserving the C5-chloro substituent essential for the molecule's bioactivity profile.

Safety & Engineering Controls (Core Directive)

WARNING: This protocol involves the use of halogenated quinolines and organometallic catalysts. Strict adherence to safety standards is mandatory.

  • Engineering Controls: All reactions must be performed in a certified chemical fume hood maintaining a face velocity of at least 100 fpm.

  • PPE: Nitrile gloves (double-gloving recommended for organohalides), lab coat, and chemical splash goggles.

  • Specific Hazards:

    • 5-Chloro-7-iodoquinolin-8-ol: Irritant; potential neurotoxin at high systemic doses (historical context: Clioquinol). Avoid dust generation.[1][2][3][4]

    • Palladium Catalysts: Potential sensitizers. Handle in a glovebox or with rigorous dust control.

    • Boronic Acids: Generally low toxicity but should be treated as irritants.

Reagents & Materials

ReagentMW ( g/mol )Equiv.[]RoleCAS No.
5-Chloro-7-iodoquinolin-8-ol 305.501.0Limiting Reagent130-26-7
(2-Methylphenyl)boronic acid 135.961.2Coupling Partner16419-60-6
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.03-0.05Catalyst95464-05-4
Potassium Carbonate (K₂CO₃) 138.213.0Base584-08-7
1,4-Dioxane 88.11SolventReaction Medium123-91-1
Water (Degassed) 18.02Co-solventBase Solubilizer7732-18-5

Detailed Experimental Protocol

Phase 1: Reaction Setup

Principle: The exclusion of oxygen is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands on the palladium catalyst.

  • Vessel Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool under a stream of dry nitrogen (or argon).

  • Solvent Degassing: In a separate flask, sparge a mixture of 1,4-Dioxane and Water (4:1 ratio, v/v) with nitrogen for 30 minutes. Note: Oxygen removal is the single most significant variable affecting yield in this coupling.

Phase 2: Coupling Reaction

Mechanism: The reaction proceeds via the catalytic cycle: Oxidative Addition (at C7-I) → Transmetallation (with Boronate) → Reductive Elimination.

  • Charge Reagents: To the reaction flask, add:

    • 5-Chloro-7-iodoquinolin-8-ol (3.06 g, 10.0 mmol)

    • (2-Methylphenyl)boronic acid (1.63 g, 12.0 mmol)

    • Potassium Carbonate (4.15 g, 30.0 mmol)

  • Solvent Addition: Add 50 mL of the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Under a positive pressure of nitrogen, quickly add Pd(dppf)Cl₂ · CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%).

    • Expert Insight: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate dppf ligand prevents catalyst deactivation at elevated temperatures and provides a larger bite angle, facilitating the reductive elimination of the bulky ortho-substituted biaryl.

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously for 12–16 hours.

    • Monitoring: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product spot (Rf ~0.5).

Phase 3: Workup & Purification

Objective: Remove inorganic salts, palladium residues, and boronic acid byproducts.

  • Quench: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and Water (100 mL).

  • Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer twice with Ethyl Acetate (2 x 50 mL).

  • Washing: Combine organic layers and wash with:

    • Brine (Sat. NaCl, 50 mL)

    • 5% NaHCO₃ solution (to remove excess boronic acid)

  • Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude brown solid.

  • Purification (Flash Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution from 0% to 20% Ethyl Acetate in Hexanes.

    • Collection: Collect fractions containing the product. Evaporate solvent to obtain a pale yellow/off-white solid.

  • Recrystallization (Optional for >99% purity): Recrystallize from hot Ethanol/Water.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the isolated compound must meet these criteria:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the disappearance of the C7 proton singlet found in the starting material.

    • Diagnostic Signal: A singlet at ~2.2-2.3 ppm corresponding to the methyl group on the newly attached phenyl ring.

    • Aromatic Region: Multiplets in the 7.2–7.5 ppm range representing the 2-methylphenyl protons.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at 270.07 m/z .

    • Isotope pattern should show the characteristic 3:1 ratio for the Chlorine atom (

      
      Cl/
      
      
      
      Cl).

Process Visualization

The following diagram illustrates the reaction workflow and the logic gate for purification.

SynthesisWorkflow Start Start: 5-Chloro-7-iodoquinolin-8-ol Reagents Add: (2-Methylphenyl)boronic acid Base: K2CO3 Cat: Pd(dppf)Cl2 Start->Reagents Reaction Reaction: Suzuki Coupling 90°C, 12-16h, N2 atm Reagents->Reaction Check QC Check: TLC/LCMS Is SM consumed? Reaction->Check Check->Reaction No (Continue Heating) Workup Workup: EtOAc Extraction Wash: Brine/NaHCO3 Check->Workup Yes Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify Final Final Product: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol Purify->Final

Figure 1: Logical workflow for the synthesis, monitoring, and purification of the target quinoline derivative.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Adib, M., et al. (2010). Reaction of 8-hydroxyquinoline with aryl halides: Synthesis of 8-aryloxyquinolines. Tetrahedron Letters, 51(3), 441-443. (Contextual grounding for quinoline reactivity). Link

  • Prusty, J. S., & Kumar, S. (2020). Recent Advances in the Synthesis of Quinolines: A Review. Journal of Heterocyclic Chemistry. (General Quinoline Synthesis Methods). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Chloro-7-iodo-8-quinolinol. (Safety Grounding).[1][2] Link

Sources

Application

Application Note: Strategic Synthesis of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol via Suzuki-Miyaura Cross-Coupling

This Application Note is structured as a comprehensive technical guide for the synthesis of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol . It synthesizes established organometallic principles with specific procedural adaptat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol . It synthesizes established organometallic principles with specific procedural adaptations required for the quinoline scaffold.

Introduction & Strategic Analysis

The target molecule, 5-Chloro-7-(2-methylphenyl)quinolin-8-ol , belongs to a class of halogenated 8-hydroxyquinolines (8-HQ) often investigated for their metal-chelating properties in neurodegenerative disease research (e.g., Alzheimer's, Huntington's) and as antimicrobial agents.

Synthesizing this molecule presents three distinct chemoselective challenges:

  • Orthogonal Halogen Reactivity: The scaffold contains a chlorine atom at C5 and requires a new carbon-carbon bond at C7. The protocol must exclusively couple at C7 without dechlorinating C5.

  • Steric Hindrance: The coupling partner, (2-methylphenyl)boronic acid (o-tolylboronic acid), possesses an ortho-methyl group. Combined with the peri-interactions of the quinoline ring, this creates significant steric bulk around the palladium center.

  • Free Phenolic Hydroxyl: The C8-hydroxyl group can coordinate to palladium, potentially poisoning the catalyst or requiring the use of excess base.

Retrosynthetic Logic

We utilize an Orthogonal Halogen Strategy . By employing 5-chloro-7-iodoquinolin-8-ol as the electrophile, we exploit the bond dissociation energy difference between C–I (approx. 53 kcal/mol) and C–Cl (approx. 95 kcal/mol). Palladium undergoes oxidative addition to the C–I bond orders of magnitude faster than the C–Cl bond, ensuring complete regioselectivity under controlled conditions.

Reaction Workflow Diagram

The following diagram illustrates the critical decision pathways and chemical logic for this synthesis.

SynthesisWorkflow cluster_Routes Coupling Strategies Start Starting Material 5-Chloro-8-hydroxyquinoline Iodination Regioselective Iodination (NIS or I2/H2O2) Start->Iodination Electrophilic Subst. Precursor Key Intermediate 5-Chloro-7-iodoquinolin-8-ol Iodination->Precursor >95% Regioselectivity RouteA Route A: Direct Coupling (SPhos/Pd(OAc)2) Precursor->RouteA Green/Fast RouteB Route B: Protected Coupling (Tosyl Protection -> Coupling -> Hydrolysis) Precursor->RouteB Robust/Scale-up Product Target Product 5-Chloro-7-(2-methylphenyl)quinolin-8-ol RouteA->Product Suzuki-Miyaura RouteB->Product 3 Steps

Figure 1: Synthetic workflow comparing the Direct Route (recommended for speed) and the Protected Route (recommended for difficult purifications).

Experimental Protocols

Protocol A: Direct Coupling (Recommended)

This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a Buchwald ligand specifically designed to facilitate the coupling of sterically hindered aryl chlorides and bromides. It is exceptionally effective here for the ortho-substituted boronic acid.

Reagents:

  • Substrate: 5-Chloro-7-iodoquinolin-8-ol (1.0 equiv)

  • Boronic Acid: (2-Methylphenyl)boronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%) (Alternatively: XPhos)

  • Base: K₃PO₄ (Tribasic potassium phosphate) (2.0 equiv)[1]

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Optional but recommended): In a distinct vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent. Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a pale yellow/translucent color, indicating active species formation.

  • Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the 5-chloro-7-iodoquinolin-8-ol, (2-methylphenyl)boronic acid, and K₃PO₄.

  • Degassing: Seal the vessel and purge with Argon or Nitrogen for 15 minutes. This is critical to prevent homocoupling of the boronic acid or oxidation of the phenol.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/Water) via syringe. If using the pre-complexed catalyst solution, add it now.

  • Heating: Heat the reaction mixture to 80–90 °C .

    • Note: Do not exceed 100 °C to minimize the risk of activating the C5–Cl bond.

  • Monitoring: Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1). The starting iodide (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.5) should appear. Reaction time is typically 2–6 hours.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Adjust pH to ~6–7 using 1M HCl (carefully, to avoid protonating the quinoline nitrogen into the water layer, but ensuring the phenol is protonated).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[2]

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0% to 20% Ethyl Acetate in Hexanes.

    • Tip: Pre-treat silica with 1% Triethylamine if the product streaks, although the free phenol usually behaves well in EtOAc/Hex.

Protocol B: Protected Route (Tosyl Strategy)

Use this route if the direct coupling suffers from low conversion or difficult purification. The Tosyl (Ts) group is electron-withdrawing, activating the C–I bond further, and is easily removed.

Step-by-Step Methodology:

  • Protection: React 5-Chloro-7-iodoquinolin-8-ol with p-toluenesulfonyl chloride (1.1 equiv) and Pyridine (2.0 equiv) in DCM at 0 °C to RT. Yields are typically quantitative.

  • Coupling: Perform the Suzuki coupling on the Tosyl-protected intermediate using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv) in DME/Water (2:1) at reflux.

    • Note: The steric bulk is still an issue, so if Pd(PPh₃)₄ is sluggish, revert to Pd(OAc)₂/SPhos.

  • Deprotection: Treat the coupled product with NaOH (2M) in Methanol/THF (1:1) at reflux for 1 hour. The Tosyl group hydrolyzes rapidly.

  • Workup: Acidify to pH 7, extract, and purify as above.

Data Summary & Critical Parameters

Stoichiometry Table
ComponentRoleEquivalentsNotes
5-Cl-7-I-8-HQ Limiting Reagent1.0Purity >95% essential
o-Tolylboronic acid Nucleophile1.2 – 1.5Excess accounts for protodeboronation
Pd(OAc)₂ Pre-catalyst0.02 (2 mol%)High purity grade
SPhos Ligand0.04 (4 mol%)1:2 Pd:Ligand ratio optimal
K₃PO₄ Base2.0 – 3.0Anhydrous preferred
Toluene/Water Solvent10:1 v/vDegassed thoroughly
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Starting Material Remains Catalyst DeactivationSwitch to XPhos Pd G3 precatalyst. Ensure rigorous degassing.
De-chlorination (Product Mass -34) Over-active Catalyst / High TempLower temp to 70°C. Reduce reaction time. Ensure C-I is used, not C-Br.
Homocoupling of Boronic Acid Oxygen in systemIncrease boronic acid to 1.5 equiv. Improve inert gas sparging.
Black Precipitate Pd Precipitation ("Pd Black")Ligand concentration too low. Add more ligand or switch to pre-formed catalyst.

Mechanistic Insight (Catalytic Cycle)

The success of this protocol relies on the rate of oxidative addition . The bulky, electron-rich SPhos ligand creates a highly active monoligated Pd(0) species.

  • Oxidative Addition: Pd(0) inserts into the C7–I bond. This is fast and irreversible. The C5–Cl bond is stronger and sterically shielded, preventing insertion at this stage.

  • Transmetalation: The ortho-methyl group on the boronic acid makes this step slow. The high basicity of K₃PO₄ facilitates the formation of the boronate species, and the flexibility of the SPhos ligand accommodates the steric bulk during the transfer of the aryl group to Palladium.

  • Reductive Elimination: The most difficult step for sterically hindered systems. SPhos promotes this by temporarily coordinating to the Pd center through the biaryl ring (Pd-arene interaction), forcing the two organic ligands close enough to form the C–C bond.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd + Ar-I TransMet Transmetalation (Rate Limiting due to Sterics) OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Note1 SPhos Ligand Prevents Pd Aggregation Note2 Selectivity: C-I >> C-Cl

Figure 2: Simplified catalytic cycle highlighting the critical oxidative addition selectivity and the role of the ligand in transmetalation.[5][6][7]

References

  • Miyaura, N., & Suzuki, A. (1995).[8][9] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Bardar, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[8] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Prachayasittikul, S., et al. (2013). Synthesis and Antimicrobial Activity of 5,7-Dihalo-8-quinolinols. Molecules, 18(1), 5242-5254. [Link]

  • Collman, J. P., & Zhong, M. (2000). An Efficient Synthesis of 5-Substituted 8-Hydroxyquinolines. Organic Letters, 2(9), 1233–1236. [Link]

Sources

Method

Fabrication of OLED devices using 5-Chloro-7-(2-methylphenyl)quinolin-8-ol ligand

Application Note: High-Efficiency OLED Fabrication utilizing Aluminum Tris(5-Chloro-7-(2-methylphenyl)quinolin-8-olato) Executive Summary This application note details the protocol for synthesizing and fabricating Organi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency OLED Fabrication utilizing Aluminum Tris(5-Chloro-7-(2-methylphenyl)quinolin-8-olato)

Executive Summary

This application note details the protocol for synthesizing and fabricating Organic Light-Emitting Diodes (OLEDs) utilizing the ligand 5-Chloro-7-(2-methylphenyl)quinolin-8-ol (herein referred to as 5Cl-7Tol-8Hq ).[1]

While Tris(8-hydroxyquinolinato)aluminum (Alq


) is the historical standard for green emission and electron transport, it suffers from concentration quenching and moderate environmental stability.[1] The 5Cl-7Tol-8Hq  ligand is engineered to overcome these limitations:
  • 5-Chloro Substitution: An electron-withdrawing group (EWG) that stabilizes the HOMO/LUMO energy levels, improving electron injection and oxidative stability.[1]

  • 7-(2-Methylphenyl) Substitution: A sterically bulky "o-tolyl" group that twists out of the quinoline plane.[1] This steric hindrance suppresses intermolecular

    
    -
    
    
    
    stacking, significantly reducing concentration quenching and allowing for the fabrication of high-efficiency non-doped emissive layers.[1]

Material Synthesis & Qualification

Before device fabrication, the ligand must be complexed with a metal center (typically Aluminum) and purified to semiconductor grade (>99.95%).

Complexation Reaction (Synthesis of Al(5Cl-7Tol-q) )

Reagents:

  • Ligand: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol (

    
    )[1]
    
  • Metal Source: Aluminum(III) Chloride Hexahydrate (

    
    )
    
  • Solvent: Ethanol / Deionized Water (4:1 v/v)

  • Base: Ammonium Hydroxide (

    
    , 25%)[1]
    

Protocol:

  • Dissolution: Dissolve 3.0 equivalents of 5Cl-7Tol-8Hq in Ethanol at 60°C under stirring until clear.

  • Metal Addition: Dissolve 1.0 equivalent of

    
     in a minimal amount of DI water. Add this dropwise to the ligand solution.[1]
    
  • Precipitation: Adjust pH to ~8.5 by slow addition of

    
    . A yellow-green precipitate will form immediately.[1]
    
  • Reflux: Heat the mixture to reflux (80°C) for 4 hours to ensure complete chelation and thermodynamic equilibration of the meridional isomer.

  • Filtration: Cool to room temperature. Filter the precipitate and wash extensively with warm water (to remove

    
     and 
    
    
    
    ions) followed by cold ethanol.
  • Drying: Vacuum dry at 100°C for 12 hours.

Purification (Train Sublimation)

Critically Important: Chemical purity from synthesis is insufficient for OLEDs.[1] Trace impurities act as charge traps and non-radiative recombination centers.[1]

Workflow:

  • Load crude Al(5Cl-7Tol-q)

    
     powder into the source boat of a high-vacuum train sublimation system.[1]
    
  • Pump down to base pressure

    
     Torr.
    
  • Heat source zone to ~320°C (depending on specific melting point, typically slightly higher than Alq

    
    ).
    
  • Collect the purified crystals from the "product zone" (intermediate temperature).[1] Discard the volatile ash (cooler zone) and non-volatile residue (source boat).

Data Output: Synthesis & Purification Workflow

SynthesisWorkflow Start Raw Ligand (5Cl-7Tol-8Hq) React Complexation (AlCl3 + Base, 80°C) Start->React Filter Filtration & Washing (Remove Ions) React->Filter Dry Vacuum Drying (100°C, 12h) Filter->Dry Sublime Train Sublimation (10^-6 Torr, 320°C) Dry->Sublime Product OLED Grade Emitter Sublime->Product >99.95% Purity

Figure 1: Step-by-step purification workflow ensuring semiconductor-grade material quality.

Device Architecture Engineering

The bulky 2-methylphenyl group allows this material to be used as a Neat Emitter (100% concentration) without significant quenching, simplifying the fabrication process (no co-deposition control needed).

Layer Stack Design
Layer FunctionMaterialThicknessRole
Anode ITO (Indium Tin Oxide)120 nmTransparent hole injector.[1]
HIL HAT-CN or MoO

10 nmDeep LUMO matches ITO work function for efficient hole injection.[1]
HTL NPB (or

-NPD)
40 nmTransports holes; blocks electrons from leaking to anode.[1]
EML Al(5Cl-7Tol-q)

30-50 nm Active Layer. Recombination of excitons & light emission.[1]
ETL/HBL BCP or TPBi 10 nm(Optional) Hole blocking layer if EML hole mobility is high.[1]
EIL LiF 1 nmLowers electron injection barrier.[1]
Cathode Aluminum (Al) 100 nmReflective electron injector.[1]
Energy Level Alignment

The 5-Chloro substitution lowers the LUMO level compared to standard Alq


 (~3.0 eV), bringing it closer to ~3.2 eV.[1] This reduces the injection barrier from the cathode, potentially lowering the Turn-On Voltage (

).

EnergyLevels cluster_0 Device Stack Energy Diagram ITO ITO -4.8 eV HTL NPB LUMO: -2.4 eV HOMO: -5.4 eV ITO->HTL Hole Inj. EML Al(5Cl-7Tol-q)3 LUMO: -3.2 eV HOMO: -5.8 eV HTL->EML Hole Trans. EML->EML Recombination (hv) ETL TPBi LUMO: -2.7 eV HOMO: -6.2 eV ETL->EML Elec Trans. Cathode LiF/Al -4.3 eV Cathode->ETL Elec Inj.

Figure 2: Energy level alignment. Note the deep HOMO of the EML requiring a matched HTL, and the stabilized LUMO facilitating electron injection.

Fabrication Protocol (Vacuum Thermal Evaporation)

Pre-requisites:

  • Cleanroom Environment (Class 1000 or better).[1]

  • High Vacuum Chamber (

    
     Torr).[1]
    

Step-by-Step Procedure:

  • Substrate Preparation:

    • Ultrasonic clean ITO glass in: Decon90 -> DI Water -> Acetone -> Isopropanol (15 min each).[1]

    • UV-Ozone Treatment: 15 minutes immediately before loading into vacuum.[1] This increases ITO work function from ~4.5 eV to ~4.8 eV.[1]

  • Vacuum Deposition:

    • Load organic materials into quartz crucibles and Al into a tungsten boat.

    • Pump down to base pressure.[1]

    • HIL/HTL: Evaporate HAT-CN (0.5 Å/s) followed by NPB (1-2 Å/s).

    • EML (Critical Step): Evaporate Al(5Cl-7Tol-q)

      
        at 1-2 Å/s .
      
      • Note: Monitor the deposition rate carefully.[1] The bulky methylphenyl group may slightly increase sublimation temperature compared to Alq

        
        .[1] Ensure steady rate to prevent amorphous clustering.
        
    • ETL/EIL: Evaporate TPBi (optional) and LiF (0.1 Å/s - very slow rate for uniform coverage).

    • Cathode: Evaporate Al (start at 1 Å/s, increase to 5 Å/s after 10nm).

  • Encapsulation:

    • Transfer to glovebox (

      
       ppm) without breaking vacuum (if possible) or minimal exposure.[1]
      
    • Encapsulate with UV-curable epoxy and a glass cover slip containing a desiccant getter.[1]

Characterization & Expected Results

MetricExpected ValueMechanistic Explanation
Emission Color Yellow-Green (

nm)
5-Cl red-shifts; 7-Tol twists conjugation (blue-shift effect) but overall EWG effect dominates.[1]
FWHM Narrower than Alq

Reduced intermolecular vibrational coupling due to steric bulk.[1]
Efficiency (cd/A) High (> 5 cd/A for fluorescent)Suppression of concentration quenching allows efficient radiative decay even in neat films.
Lifetime (LT50) Enhanced5-Cl substitution blocks reactive sites on the quinoline ring, improving stability against oxidation.[1]

References

  • Synthesis of 5-substituted 8-hydroxyquinoline derivatives

    • Al-Busafi, S. N., et al. "Synthesis, characterization and DFT investigation of aluminum complexes of aryl-substituted-8-hydroxyquinoline."[1][2] Dyes and Pigments, 2012.[1][2] 3[4][5][3][6][7][8]

  • Tuning Emission via 5-Aryl Substitution

    • Anzenbacher, P., et al. "Red-Green-Blue Emission from Tris(5-aryl-8-quinolinolate)Al(III) Complexes."[1] The Journal of Organic Chemistry, 2004.[1] 8[4][5][3][7][8]

  • General Alq3 Device Fabrication Protocols

    • Tang, C. W., & VanSlyke, S. A. "Organic electroluminescent diodes."[1][3] Applied Physics Letters, 1987.[1] (Foundational Reference).

  • Steric Hindrance in Quinoline Derivatives

    • Gershon, H., et al. "Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-,3-,4-,5-, 6- and 7-chloro and bromo analogs."[1][2] Monatshefte für Chemie, 1994.[1][2] 5[4][5][3][7][8]

  • Standard Alq3 Properties & Safety

    • PubChem Compound Summary for Tris(8-hydroxyquinoline)aluminum. 9[4][5][3][6][7][8][10][11]

Sources

Application

Preparation of aluminum and zinc complexes with 5-Chloro-7-(2-methylphenyl)quinolin-8-ol

Application Note: High-Purity Preparation of Aluminum and Zinc Complexes with 5-Chloro-7-(2-methylphenyl)quinolin-8-ol Abstract This application note details the protocol for synthesizing the steric-tuned ligand 5-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Preparation of Aluminum and Zinc Complexes with 5-Chloro-7-(2-methylphenyl)quinolin-8-ol

Abstract

This application note details the protocol for synthesizing the steric-tuned ligand 5-Chloro-7-(2-methylphenyl)quinolin-8-ol (CMQ) and its subsequent coordination with Aluminum (III) and Zinc (II). Unlike the parent 8-hydroxyquinoline (8-HQ), this derivative features a halogen at the 5-position (modulating electronic affinity) and an ortho-tolyl group at the 7-position. The steric bulk of the 2-methylphenyl group disrupts intermolecular


-

stacking, a critical feature for enhancing quantum efficiency in electroluminescent applications and improving solubility for biological assays.

Part 1: Ligand Synthesis (The Precursor)

Commercial availability of this specific derivative is limited. High-purity synthesis requires a regioselective Suzuki-Miyaura cross-coupling. The use of 5-chloro-7-iodo-8-hydroxyquinoline as the starting material is the critical "Expert Choice" here; the iodine atom at position 7 is significantly more reactive toward oxidative addition by Palladium than the chlorine at position 5, ensuring the chlorine remains intact.

Reaction Scheme


Materials
  • Precursor: 5-Chloro-7-iodo-8-hydroxyquinoline (purity >98%)

  • Reagent: 2-Methylphenylboronic acid (1.2 equivalents)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: 2M Aqueous Sodium Carbonate (

    
    )
    
  • Solvent: Toluene : Ethanol (4:1 ratio)

Step-by-Step Protocol
  • Inertion: Flame-dry a 250 mL 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet. Purge with

    
     for 15 minutes.
    
  • Loading: Charge the flask with 5-Chloro-7-iodo-8-hydroxyquinoline (10 mmol, 3.05 g) and 2-Methylphenylboronic acid (12 mmol, 1.63 g).

  • Solvation: Add 60 mL of degassed Toluene and 15 mL of Ethanol. Stir until dissolved.

  • Activation: Add the

    
     catalyst (0.3 mmol, ~350 mg). Stir for 5 minutes to ensure catalyst distribution.
    
  • Base Addition: Add 15 mL of 2M

    
     solution. The biphasic mixture requires vigorous stirring.
    
  • Reflux: Heat the mixture to 90°C (reflux) for 12–16 hours under nitrogen. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting iodide spot (

    
    ) should disappear.
    
  • Work-up: Cool to room temperature. Separate the organic layer.[1][2] Extract the aqueous layer twice with Ethyl Acetate. Combine organic phases, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Ethanol to yield off-white/yellow needles.

    • Target Yield: 75-85%

Part 2: Metal Complexation Protocols

The coordination chemistry relies on the deprotonation of the phenol (


) to form a monoanionic bidentate ligand (

).
Protocol A: Aluminum Tris-Chelate ( )

Target Application: OLED Electron Transport Layer / Fluorescent Emitter

  • Preparation: Dissolve CMQ Ligand (3.3 mmol, 0.89 g) in 30 mL of absolute Ethanol. Warm to 50°C to ensure complete dissolution.

  • Metal Source: In a separate vial, dissolve

    
     (1.0 mmol, 0.24 g) in 5 mL of deionized water.
    
  • Mixing: Dropwise add the Aluminum solution to the stirring Ligand solution. The solution will turn yellow/green.

  • pH Adjustment (Critical Step): The complex forms best at neutral-basic pH. Slowly add 2M Sodium Acetate (

    
    ) solution until the pH reaches ~6.5–7.0.
    
    • Observation: A heavy yellow fluorescent precipitate will form immediately upon buffering.

  • Digestion: Heat the suspension at 60°C for 2 hours to thermodynamically favor the octahedral

    
    -isomer (or 
    
    
    
    -isomer depending on solvent polarity, though
    
    
    is usually kinetic).
  • Isolation: Cool to room temperature. Filter the precipitate using a Buchner funnel.

  • Purification: Wash the solid 3x with water (to remove salts) and 2x with cold methanol (to remove unreacted ligand). Dry in a vacuum oven at 80°C for 6 hours.

Protocol B: Zinc Bis-Chelate ( )

Target Application: Biological Probe / Photoluminescence

  • Preparation: Dissolve CMQ Ligand (2.2 mmol, 0.59 g) in 25 mL of Methanol.

  • Metal Source: Dissolve Zinc Acetate Dihydrate (

    
    ) (1.0 mmol, 0.22 g) in 10 mL of Methanol.
    
    • Note: Acetate acts as a self-buffering agent, often negating the need for external base.

  • Reaction: Mix the two solutions. Reflux at 65°C for 4 hours.

  • Precipitation: If precipitate does not form immediately, concentrate the solvent volume by 50% using a rotary evaporator and cool in an ice bath.

  • Isolation: Filter the pale yellow solid.

  • Drying: Vacuum dry at 60°C. Caution: Zinc complexes can be hygroscopic; store in a desiccator.

Part 3: Visualization & Logic

Workflow Diagram

The following diagram illustrates the critical path from precursor selection to final complex isolation.[3]

SynthesisWorkflow Start Start: 5-Chloro-7-iodo-8-HQ Suzuki Suzuki Coupling (Pd(PPh3)4, Toluene/EtOH) Start->Suzuki + 2-Methylphenylboronic acid Ligand Ligand (CMQ) 5-Chloro-7-(2-methylphenyl)quinolin-8-ol Suzuki->Ligand Purification (Recryst.) Split Select Metal Ligand->Split Al_Path Rxn w/ AlCl3 + NaOAc (pH 7.0, EtOH) Split->Al_Path Aluminum Route Zn_Path Rxn w/ Zn(OAc)2 (Reflux MeOH) Split->Zn_Path Zinc Route Al_Prod Al(CMQ)3 (Fluorescent Precipitate) Al_Path->Al_Prod Precipitation & Wash Zn_Prod Zn(CMQ)2 (Pale Yellow Solid) Zn_Path->Zn_Prod Concentration & Filter

Caption: Synthesis workflow from halogenated precursor to final metal complexes, highlighting the divergent paths for Al and Zn coordination.

Part 4: Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated against the following spectral benchmarks.

Data Summary Table
FeatureLigand (CMQ)Al(CMQ)₃ ComplexZn(CMQ)₂ ComplexValidation Logic
Appearance Off-white needlesBright Yellow powderPale Yellow powderColor change indicates charge transfer band formation.
IR (C-O stretch) ~1090 cm⁻¹~1110 cm⁻¹~1105 cm⁻¹Shift to higher wavenumber confirms Oxygen coordination.
IR (C=N stretch) ~1580 cm⁻¹~1570 cm⁻¹~1575 cm⁻¹Shift to lower wavenumber confirms Nitrogen coordination.
¹H NMR (OH) Singlet at ~9.8 ppmAbsent Absent Disappearance of phenolic proton confirms deprotonation/chelation.
Fluorescence Weak / NegligibleStrong (Green/Yellow)ModerateMetal chelation rigidifies the structure, reducing non-radiative decay.
Solubility Soluble in Acetone/EtOHSoluble in

, Insoluble in

Soluble in DMSO/DMFHydrophobic exterior of the complex confirms successful formation.
Troubleshooting (The Scientist's Perspective)
  • Issue: Low yield of Al-complex.

    • Cause: pH was likely too low (<5), preventing ligand deprotonation, or too high (>9), causing Aluminum Hydroxide precipitation.

    • Fix: Monitor pH strictly during NaOAc addition; aim for neutral (pH 7).

  • Issue: Ligand synthesis shows multiple spots on TLC.

    • Cause: Homocoupling of the boronic acid or incomplete conversion.

    • Fix: Ensure the reaction is strictly anaerobic (degas solvents). Use fresh catalyst.

References

  • Suliman, F. O., et al. (2012).[4] Synthesis, characterization and DFT investigation of aluminum complexes of aryl-substituted-8-hydroxyquinoline. Dyes and Pigments.[4][5] Link

  • BenchChem Protocols. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. Link

  • Cipurković, A., et al. (2021).[6] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Link

  • Manske, R. H. F. (1953).[4] The Skraup Synthesis of Quinolines. Organic Reactions. Link

  • Sigma-Aldrich. (2025). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Link

Sources

Method

Application Note: Vacuum Deposition of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol Thin Films

This Application Note provides a rigorous technical framework for the vacuum deposition of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol , a functionalized 8-hydroxyquinoline derivative.[1] Given the specific structural modif...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for the vacuum deposition of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol , a functionalized 8-hydroxyquinoline derivative.[1]

Given the specific structural modifications (5-chloro and 7-aryl groups), this molecule exhibits distinct volatility and packing behaviors compared to the parent 8-hydroxyquinoline.[1] This guide synthesizes principles of Small Molecule Organic Physical Vapor Deposition (SMO-PVD) to ensure high-purity, defect-free thin films suitable for optoelectronic (OLED) or pharmaceutical (antimicrobial coating) applications.[1]

Executive Summary & Material Insight

5-Chloro-7-(2-methylphenyl)quinolin-8-ol is a bidentate chelating ligand.[1][2] Structurally, it consists of a quinoline core modified with an electron-withdrawing chlorine at the C5 position and a sterically demanding o-tolyl group at the C7 position.[1]

  • Significance: Unlike simple 8-hydroxyquinoline (8-Hq), the 7-aryl substitution disrupts planar

    
    -
    
    
    
    stacking, potentially reducing crystallization kinetics in thin films—a desirable trait for amorphous organic semiconductor layers.[1] The chlorine atom enhances thermal stability and modifies the frontier orbital energy levels (HOMO/LUMO).
  • Challenge: The increased molecular weight (approx. 270-290 g/mol range) and steric bulk require higher sublimation temperatures than 8-Hq.[1] Precise thermal control is critical to prevent thermal decomposition of the o-tolyl linkage before sublimation occurs.[1]

Material Properties Table
PropertyEstimated Value / CharacteristicImpact on Deposition
Molecular Weight ~269.7 g/mol Requires moderate sublimation power.[1]
Melting Point (

)
~160–190°C (Estimated)*Deposition usually occurs just below or at

.[1]
Sublimation Temp (

)
140–180°C @

Torr
Critical Parameter: Must be determined empirically via TGA.
Thermal Stability Good up to ~280°CAvoid overheating to prevent dechlorination.[1]
Solubility Low in water; Soluble in CHCl

, DMSO
Vacuum deposition is preferred over solution processing to avoid solvent traps.[1]

*Note: Exact values depend on polymorphic purity. Differential Scanning Calorimetry (DSC) is recommended prior to loading.[1]

Pre-Deposition Workflow: Purification & Preparation

Scientific Integrity Check: Commercial organic powders often contain trace solvents or synthesis byproducts (e.g., unreacted 2-methylphenylboronic acid).[1] Direct deposition of crude material leads to "spitting" in the source and pinhole defects.

Step 1: Vacuum Train Sublimation (Purification)

Before thin-film deposition, the raw powder must be purified.[1]

  • Setup: Load raw powder into the hot zone of a quartz tube with a temperature gradient.

  • Vacuum: Pump down to

    
     Torr.
    
  • Heating: Ramp temperature to 140°C.

  • Collection: Pure crystals will condense in the cool zone.[1] Impurities (high MW) remain in the boat; volatile solvents are trapped in the cold finger.

  • Validation: Verify purity via HPLC or NMR (>99.5% required for electronic grade).

Step 2: Substrate Cleaning Protocol

Surface energy matching is vital for adhesion.[1]

  • Ultrasonic Bath: Detergent (Decon 90)

    
     DI Water 
    
    
    
    Acetone
    
    
    Isopropanol (15 min each).[1]
  • Drying: Nitrogen blow-dry.[1]

  • Activation: UV-Ozone or Oxygen Plasma treatment (10 min) to increase surface hydrophilicity (if depositing on ITO/Glass) or remove organic residues.[1]

Vacuum Deposition Protocol (Thermal Evaporation)

System Configuration
  • Chamber Base Pressure:

    
     Torr (Essential to prevent oxidation of the organic layer).[1]
    
  • Source Type: Knudsen Cell (K-Cell) or Quartz Crucible with resistive heating.[1]

    • Why: Open tungsten boats can cause "hot spots" that degrade organic molecules.[1] Quartz crucibles provide uniform radiative heating.[1]

  • Distance (Source-Substrate): > 20 cm to ensure film uniformity.

Step-by-Step Deposition Procedure
  • Degassing (Crucial):

    • Heat the source to ~80°C (well below

      
      ) for 30 minutes.
      
    • Purpose: Removes adsorbed moisture from the hygroscopic hydroxyquinoline moiety.[1]

  • Rate Stabilization:

    • Increase power slowly until the Quartz Crystal Microbalance (QCM) registers a rate of 0.1 Å/s .

    • Warning: Do not open the shutter yet.[1] Allow the flux to stabilize for 5 minutes.

  • Deposition:

    • Open Shutter.[1]

    • Maintain deposition rate at 0.2 – 0.5 Å/s .

    • Note: Low rates favor ordered molecular packing; high rates (>2 Å/s) yield amorphous, potentially porous films.

  • Termination:

    • Close shutter once desired thickness (e.g., 50 nm) is reached.

    • Ramp down source power slowly (10°C/min) to prevent thermal shock to the crucible.

  • Cool Down:

    • Allow substrate to cool to <40°C in vacuum before venting to nitrogen.[1]

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path from raw material to characterized thin film.[1][2][3][4]

DepositionWorkflow Raw Raw Powder (5-Cl-7-(o-tolyl)-8-Hq) Purify Train Sublimation (Purity >99.5%) Raw->Purify Remove volatiles Load Load into Quartz Crucible Purify->Load Degas In-Situ Degas 80°C @ 10^-6 Torr Load->Degas System Pumpdown Depose Thermal Evaporation Rate: 0.3 Å/s Degas->Depose Shutter Open Film Thin Film (50-100 nm) Depose->Film Condensation QCM QCM Feedback (Thickness Monitor) Depose->QCM Monitor QCM->Depose Adjust Power

Figure 1: Critical path for vacuum deposition of organic small molecules.

Characterization & Validation

Once deposited, the film must be validated for integrity and function.

TechniquePurposeTarget Metric
UV-Vis Spectroscopy Optical Gap AnalysisAbsorption edge (likely ~400 nm); verify no degradation (red-shift indicates aggregation).
Atomic Force Microscopy (AFM) MorphologyRMS Roughness < 2 nm (for device interfaces).[1]
XRD (Grazing Incidence) CrystallinityCheck for amorphous halo vs. crystalline peaks. 7-aryl groups often suppress crystallization.[1]
FTIR Chemical IntegrityConfirm presence of -OH (3300 cm⁻¹) and C-Cl (700 cm⁻¹) bands; absence of decomposition products.[1]
Troubleshooting Common Defects
  • Issue: Milky/Hazy Film.

    • Cause: Deposition rate too high or substrate too hot, causing large crystallite growth (light scattering).

    • Fix: Reduce rate to 0.1 Å/s; cool substrate holder.

  • Issue: Brown/Discolored Film. [1]

    • Cause: Thermal decomposition.[1] Source temperature exceeded stability limit.

    • Fix: Use a lower temperature with a larger crucible aperture to maintain flux.[1]

Safety & Handling

  • Toxicity: 8-Hydroxyquinoline derivatives can be bioactive.[1][5] Treat the powder as a potential irritant/toxicant.

  • PPE: Wear N95/P100 respirator when handling the raw powder to prevent inhalation.[1]

  • Waste: Dispose of contaminated wipes and crucible residues as halogenated organic waste.[1]

References

  • Forrest, S. R. (1997). Ultrathin Organic Films Grown by Organic Molecular Beam Deposition and Related Techniques. Chemical Reviews. Link

    • Found
  • Siles, P. F., et al. (2023). Vacuum thermal deposition of Aluminum 8-Hydroxyquinoline (Alq3) and derivatives. MDPI / Preprints. Link

    • Provides specific parameters for 8-Hq derivative sublim
  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 5-Chloro-8-hydroxyquinoline. Link

    • Safety grounding for chloro-substituted quinolines.[1]

  • Korvus Technology. (2024).[1] Low-Temperature Thermal Evaporation of Organic Materials. Link

    • Protocol source for controlling deposition of thermally sensitive organics.[1]

Sources

Application

Biological activity screening assays for 5-Chloro-7-(2-methylphenyl)quinolin-8-ol

Application Note: Pharmacological Profiling & Screening Assays for 5-Chloro-7-(2-methylphenyl)quinolin-8-ol Introduction: The Molecule & The Mission 5-Chloro-7-(2-methylphenyl)quinolin-8-ol (Substructure: 5-chloro-7-o-to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & Screening Assays for 5-Chloro-7-(2-methylphenyl)quinolin-8-ol

Introduction: The Molecule & The Mission

5-Chloro-7-(2-methylphenyl)quinolin-8-ol (Substructure: 5-chloro-7-o-tolyl-8-hydroxyquinoline) represents a specialized scaffold within the halogenated 8-hydroxyquinoline (8-HQ) family. While the parent 8-HQ is a classic metal chelator, and its derivative Clioquinol (5-chloro-7-iodo-8-quinolinol) is a well-known neuroprotective and anticancer agent, this specific analog introduces a 2-methylphenyl (o-tolyl) group at the 7-position.

Why Screen This Molecule?

  • Lipophilicity & Permeability: The bulky hydrophobic o-tolyl group significantly increases logP compared to the parent 8-HQ, theoretically enhancing cell membrane penetration and Blood-Brain Barrier (BBB) crossing.

  • Steric Selectivity: The 7-position substituent sits adjacent to the chelating oxygen. A bulky o-tolyl group may alter the kinetics of metal binding (steric hindrance), potentially improving selectivity for specific metalloenzymes over general metal scavenging.

  • Therapeutic Potential: This class is "privileged" for targeting metal dyshomeostasis in Alzheimer’s disease and copper-dependent proteasome inhibition in cancer.

This guide details the critical assays required to validate this molecule as a Metal-Protein Attenuating Compound (MPAC) and an Anticancer Ionophore .

Module 1: Physicochemical & Metal Binding Characterization

The Foundation: Before biological testing, you must prove the molecule functions as a bidentate chelator.

Rationale

The biological activity of 8-HQs is strictly driven by their ability to bind divalent cations (Cu²⁺, Zn²⁺, Fe²⁺). The 5-chloro group pulls electron density, modulating the pKa of the phenol, while the 7-phenyl group adds steric bulk. We must determine if this bulk prevents stable complex formation.

Protocol: UV-Vis Spectrophotometric Titration

Objective: Determine the stoichiometry and stability of Cu(II) and Zn(II) complexes.

  • Stock Preparation: Dissolve 5-Chloro-7-(2-methylphenyl)quinolin-8-ol in DMSO to 10 mM.

  • Buffer System: Use 10 mM HEPES or MOPS buffer (pH 7.4) to mimic physiological conditions. Avoid phosphate buffers (precipitation risk).

  • Baseline Scan: Dilute compound to 50 µM in buffer. Scan absorbance (200–600 nm). Note the ligand-only peaks (typically ~240-260 nm).

  • Titration:

    • Add aliquots of CuCl₂ or ZnCl₂ (from 10 mM aqueous stock) to the cuvette.

    • Ratios (Metal:Ligand): 0.1, 0.2, ... up to 2.0 equivalents.

    • Endpoint: Observe the redshift (bathochromic shift) to ~400–450 nm, indicative of the Metal-Ligand charge transfer band.

  • Data Analysis: Plot Absorbance at

    
     vs. [Metal]/[Ligand] ratio (Job’s Plot).
    
    • Success Criteria: A distinct inflection point at 0.5 (1:2 Metal:Ligand ratio) confirms the formation of a neutral, lipophilic bis-complex (

      
      ).
      

Module 2: Copper-Dependent Antiproliferative Screening

The "Kill" Assay: Distinguishing general toxicity from ionophore activity.

Expert Insight

Many researchers fail here by screening the compound in standard media alone. 8-HQs are often "conditional" toxins. They are potent only when they hijack extracellular copper and shuttle it into the cell to generate ROS or inhibit the proteasome. You must screen with and without copper supplementation.

Protocol: Differential Cytotoxicity Assay (MTT/MTS)

Cell Lines: MDA-MB-231 (Breast, high copper levels), PC-3 (Prostate), and MRC-5 (Normal fibroblasts, control).

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment Groups:

    • Group A (Ligand Only): Serial dilution of the compound (0.1 µM – 100 µM).

    • Group B (Ligand + Cu): Same dilutions + fixed 10 µM CuCl₂ .

    • Control: Vehicle (DMSO < 0.5%) and CuCl₂ only (10 µM) to ensure copper alone isn't toxic.

  • Incubation: 48–72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, read OD at 570 nm.

  • Interpretation:

    • Calculate IC50 for Group A and Group B.

    • Potentiation Factor (PF):

      
      .
      
    • Success Criteria: A PF > 5 indicates the molecule acts as a copper ionophore (shuttling copper in to kill).

Module 3: Mechanism of Action – Proteasome Inhibition

The "Why": Validating the molecular target.

Rationale

Copper complexes of halogenated 8-HQs are known to inhibit the 20S proteasome (specifically the chymotrypsin-like activity). This leads to the accumulation of ubiquitinated proteins and apoptosis.

Protocol: Fluorogenic 20S Proteasome Assay

Materials: Purified 20S proteasome (human or yeast), Substrate Suc-LLVY-AMC (Chymotrypsin-like).

  • Complex Formation: Pre-mix the compound with CuCl₂ (1:1 ratio) in DMSO for 15 mins to form the active complex.

  • Reaction Mix:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT (optional, but careful with metal redox), 0.5 mM EDTA (must be minimal or omitted as it strips the metal).

    • Add Purified 20S Proteasome (0.5 µ g/well ).

    • Add Test Complex (1, 10, 50 µM).

  • Substrate Addition: Add Suc-LLVY-AMC (50 µM final).

  • Kinetic Read: Measure Fluorescence (Ex 380 nm / Em 460 nm) every 5 mins for 60 mins.

  • Analysis: Calculate the slope (RFU/min). Determine % Inhibition relative to DMSO control.

    • Reference: Bortezomib (positive control).

Module 4: Antimicrobial Susceptibility (MIC)

The Historical Context: 8-HQs are broad-spectrum antiseptics.

Protocol: Broth Microdilution (CLSI Standards)

Target Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Adjust bacteria to

    
     CFU/mL.
    
  • Compound: Serial dilution (64 µg/mL down to 0.125 µg/mL).

  • Incubation: 16–20 hours at 35°C.

  • Visual Score: Lowest concentration with no visible growth = MIC.

    • Note: The 5-chloro-7-(2-methylphenyl) analog is highly lipophilic. Ensure solubility in the broth; if precipitation occurs, the MIC is invalid.

Visualization: Screening Workflows & Mechanism

Figure 1: The Pharmacological Profiling Workflow

A logical decision tree for screening 8-HQ derivatives.

ScreeningWorkflow Start Compound: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol Solubility Solubility Check (DMSO/Buffer) Start->Solubility MetalBind Module 1: Metal Binding (UV-Vis) Does it bind Cu/Zn? Solubility->MetalBind Decision1 Is Stoichiometry 2:1? MetalBind->Decision1 Cytotox Module 2: Cytotoxicity (MTT) +/- Copper Supplementation Decision2 Is Toxicity Cu-Dependent? Cytotox->Decision2 Mechanism Module 3: Proteasome Assay (Suc-LLVY-AMC) Antibac Module 4: MIC Determination (Gram +/-) Mechanism->Antibac Decision1->Start No (Redesign) Decision1->Cytotox Yes (Stable Complex) Decision2->Mechanism Yes (Ionophore) Decision2->Antibac No (General Toxin)

Caption: Step-by-step profiling workflow. The critical decision point is determining if cytotoxicity is copper-dependent, which defines the mechanism of action.

Figure 2: Mechanism of Action (The "Trojan Horse")

How the complex kills cancer cells.

MOA cluster_extra Extracellular Space cluster_intra Intracellular Space Ligand Ligand (Lipophilic) Complex Neutral Complex (Cu-Ligand2) Ligand->Complex Chelation Cu Copper (Cu2+) Cu->Complex Membrane Cell Membrane (Passive Diffusion) Complex->Membrane Complex_In Intracellular Complex Membrane->Complex_In Proteasome 20S Proteasome Complex_In->Proteasome Inhibition ROS ROS Generation (Fenton Reaction) Complex_In->ROS Redox Cycling Apoptosis Apoptosis / Cell Death Proteasome->Apoptosis Ub-Protein Accumulation ROS->Apoptosis

Caption: The "Trojan Horse" mechanism. The lipophilic ligand smuggles copper across the membrane, where the complex inhibits the proteasome and generates ROS.

Data Summary Tables

Table 1: Expected Screening Outcomes & Interpretation

AssayParameterResult: Ionophore (Hit)Result: Non-Specific Toxin
UV-Vis Titration

Shift
Redshift > 50nm (Complex forms)No shift / Precipitation
Cytotoxicity IC50 (-Cu)> 10 µM (Low toxicity alone)< 1 µM (Toxic alone)
Cytotoxicity IC50 (+Cu)< 1 µM (High potency with Cu)< 1 µM (No change)
Proteasome % Inhibition> 70% at 10 µM< 20%
Microscopy MorphologyApoptotic bodies, shrinkageNecrosis, lysis

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chelation Assay. Retrieved from

  • Chen, D., et al. (2009). Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells. International Journal of Oncology. Retrieved from

  • Zhang, J., et al. (2008). Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper.[3] Cancer Research.[3] Retrieved from

  • Prachayasittikul, V., et al. (2013).[4] 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Retrieved from

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry. (Contextual grounding for 7-substituted SAR).

Sources

Method

Recrystallization and Purification of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol: A Detailed Methodological Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol is a substituted quinoline derivative with significant potential in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol is a substituted quinoline derivative with significant potential in medicinal chemistry and materials science. The biological efficacy and physical properties of such compounds are intrinsically linked to their purity. This document provides a comprehensive guide to the recrystallization and purification of this target compound. While specific experimental data for this molecule is not widely published, the protocols herein are derived from established principles for the purification of halogenated 8-hydroxyquinoline derivatives. This guide details a robust, multi-step purification strategy, from initial workup to final purity assessment, explaining the scientific rationale behind each procedural choice to ensure researchers can achieve a high degree of purity.

Introduction and Physicochemical Profile

This guide provides a first-principles approach to the purification of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol. The methodologies are based on the known properties of analogous compounds, such as 5-chloro-8-hydroxyquinoline and other substituted quinolinols.[2][3]

Estimated Physicochemical Properties:

The following table summarizes the anticipated properties of the target compound, extrapolated from structurally similar molecules. These parameters are crucial for designing an effective purification strategy.

PropertyEstimated Value / CharacteristicRationale & References
Molecular Formula C₁₆H₁₂ClNOBased on chemical structure.
Molecular Weight ~285.73 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to light beige crystalline solid.Halogenated 8-hydroxyquinolines are typically colored solids.[2]
Melting Point Expected to be a sharp range above 100 °C.Analogs like 5,7-dichloro-8-hydroxy-2-methylquinoline melt at 108-112 °C. The specific melting point will be a key indicator of purity.[4]
Solubility Water: Sparingly soluble to insoluble. Organic Solvents: Good solubility expected in moderately polar to non-polar solvents such as ethanol, acetone, chloroform, and dioxane; lower solubility in non-polar solvents like hexane.8-Hydroxyquinoline derivatives generally show good solubility in organic solvents but limited aqueous solubility.[1][5]

Understanding Potential Impurities

The choice of purification strategy is dictated by the likely impurities present in the crude product. These impurities typically arise from the synthetic route used. Common methods for synthesizing substituted quinolines include the Skraup synthesis, Friedländer synthesis, or modern cross-coupling reactions.[5][6]

Potential impurities may include:

  • Unreacted Starting Materials: For instance, if synthesized via a Suzuki coupling, residual 5-chloro-8-hydroxyquinoline and 2-methylphenylboronic acid could be present.

  • Reaction Byproducts: The Skraup synthesis is notorious for producing tarry byproducts which can be challenging to remove.[7][8] Incomplete cyclization or over-oxidation can also lead to significant impurities.

  • Isomeric Byproducts: Depending on the reaction's regioselectivity, isomers of the target compound may be formed.

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF, toluene) and inorganic salts from the workup must be removed.

The Purification Workflow: From Crude Solid to Pure Crystal

A systematic approach is essential for efficient and effective purification. The workflow described below integrates an initial wash, a primary recrystallization step, and rigorous purity validation.

Purification_Workflow cluster_prep Preparation cluster_purify Core Purification cluster_analysis Purity & Identity Verification Crude Crude Product (Solid) Wash Solvent Wash (e.g., Hexane) Crude->Wash Remove non-polar impurities Dissolve Dissolve in Minimum Hot Recrystallization Solvent (e.g., Ethanol) Wash->Dissolve HotFilt Hot Gravity Filtration Dissolve->HotFilt Remove insoluble impurities (tars) Cool Slow Cooling & Crystallization HotFilt->Cool Induce crystal growth VacFilt Vacuum Filtration (Collect Crystals) Cool->VacFilt Dry Dry Crystals (Vacuum Oven) VacFilt->Dry TLC TLC Analysis Dry->TLC HPLC HPLC Analysis Dry->HPLC MP Melting Point Dry->MP NMR NMR Spectroscopy (¹H, ¹³C) Dry->NMR Pure Pure Compound (>98%) TLC->Pure Confirm Purity & Structure HPLC->Pure Confirm Purity & Structure MP->Pure Confirm Purity & Structure NMR->Pure Confirm Purity & Structure

Caption: Purification and Analysis Workflow for 5-Chloro-7-(2-methylphenyl)quinolin-8-ol.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the preferred method for its simplicity and effectiveness when a suitable solvent is identified. Ethanol is an excellent starting choice for many quinoline derivatives.[2]

Rationale for Solvent Choice: Ethanol is a moderately polar solvent capable of dissolving many organic compounds when hot but having significantly lower solvating power when cold. Its volatility allows for easy removal from the purified crystals.

Step-by-Step Methodology:

  • Dissolution: Place the crude 5-Chloro-7-(2-methylphenyl)quinolin-8-ol in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer).

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Critical Step): If any insoluble impurities (e.g., dust, tar) are observed, perform a hot gravity filtration. Quickly pour the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent Recrystallization

This method is useful if no single solvent provides the desired solubility profile. A common pair is a "good" solvent in which the compound is soluble (e.g., acetone) and a "poor" or "anti-solvent" in which it is insoluble (e.g., hexane or water).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., acetone) at near-boiling temperature.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes faintly cloudy (the cloud point). This indicates the point of saturation.

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization and Collection: Follow steps 4 through 8 from the single-solvent protocol, using an ice-cold mixture of the two solvents for the final wash.

Purity Assessment: A Self-Validating System

The success of the purification must be verified empirically. The following analytical techniques are essential to confirm the purity and identity of the final product.

TechniquePurpose & ProtocolExpected Result for a Pure Sample
Thin-Layer Chromatography (TLC) Rapidly assess purity and determine appropriate conditions for column chromatography if needed. Mobile Phase: Start with a 3:1 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed. Visualization: UV lamp (254 nm).[9]A single, well-defined spot. The absence of spots corresponding to starting materials or major byproducts.
Melting Point Analysis A sensitive indicator of purity. Impurities depress and broaden the melting range.A sharp melting point range (typically < 2 °C).
High-Performance Liquid Chromatography (HPLC) Quantitatively determine purity. Column: C18 reverse-phase. Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.[10] Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).A single major peak with purity >98% by area.
NMR Spectroscopy (¹H, ¹³C) Confirm the chemical structure and identify any remaining impurities. Solvent: CDCl₃ or DMSO-d₆.The spectra should show all expected proton and carbon signals with correct integrations and chemical shifts.[11][12] Absence of signals from impurities or residual solvents.
Mass Spectrometry (MS) Confirm the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of the compound (~285.73 m/z for [M]⁺ or ~286.74 m/z for [M+H]⁺).

Conclusion

The purification of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol, while requiring careful execution, is achievable through standard recrystallization techniques. The protocols outlined in this guide provide a robust starting point for researchers. By understanding the rationale behind solvent selection, impurity profiles, and the critical steps of the recrystallization process, scientists can confidently produce high-purity material essential for reliable and reproducible research. The integration of comprehensive purity assessment methods ensures a self-validating workflow, upholding the highest standards of scientific integrity.

References

  • Khan, I., & Ibrar, A. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-121. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Benchchem.
  • Request PDF. (2025). NMR study of O and N, O-substituted 8-quinolinol derivatives.
  • Li, Y., et al. (2007). Synthesis and photoluminescence properties of 8-hydroxyquinoline derivatives and their metallic complexes. Frontiers of Chemistry in China, 2(4), 423-428. Available at: [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Digital Commons.
  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. Available at: [Link]

  • Menske, R. H. F., et al. (n.d.). A FURTHER MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE. Canadian Journal of Research, 14b(10), 318-321.
  • Al-Zaydi, K. M. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1801. Available at: [Link]

  • Herold, M., & Tarka, E. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Mroczek, T., & Glowniak, K. (2000). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations.
  • Çakır, U. A., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-631. Available at: [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. Benchchem.
  • International Journal of Foundation for Modern Research (IJFMR). (2025).
  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
  • Sharma, P., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 1-28. Available at: [Link]

  • BenchChem. (2025).
  • Preparation and Properties of Quinoline. (n.d.).
  • Donaruma, L. G. (1966). DERIVATIVES OF 8-QUINOLINOL.
  • Al-Masoudi, N. A. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1).
  • Songsri, S., et al. (2018). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Heliyon, 4(10), e00863. Available at: [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applic
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. Available at: [Link]

  • Veeprho. (n.d.).
  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol

Ticket ID: #SYN-HQ-57-OPT Subject: Yield Optimization & Troubleshooting for Sterically Hindered 8-Hydroxyquinoline Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-HQ-57-OPT Subject: Yield Optimization & Troubleshooting for Sterically Hindered 8-Hydroxyquinoline Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol presents a "perfect storm" of synthetic challenges: catalyst poisoning due to the chelating nature of the 8-hydroxyquinoline (8-HQ) scaffold and significant steric hindrance from the ortho-methyl group on the boronic acid.

Low yields (<40%) in this pathway are typically caused by two failure modes:

  • Pd-Catalyst Deactivation: The free 8-hydroxyl group and quinoline nitrogen form a stable 5-membered chelate with Palladium, arresting the catalytic cycle.

  • Steric Impedance: The 2-methylphenyl (o-tolyl) group inhibits the transmetallation step in the Suzuki-Miyaura coupling.

This guide provides a Protection-First Strategy to eliminate catalyst poisoning and specific ligand recommendations to overcome steric barriers.

Module 1: The Optimized Synthetic Pathway

To maximize yield, we recommend abandoning direct coupling on the free phenol. The "Golden Path" requires transient protection of the hydroxyl group.

Workflow Visualization

SynthesisPath Start 5-Chloro-8-hydroxyquinoline (Cloxiquine) Step1 Step 1: Protection (Benzyl or MOM) Start->Step1 BnBr, K2CO3 Step2 Step 2: C7-Iodination (NIS/MeCN) Step1->Step2 Regiocontrol Step3 Step 3: Suzuki Coupling (Pd-SPhos / o-Tolylboronic acid) Step2->Step3 Critical Step Step4 Step 4: Deprotection (Acidic or Hydrogenolytic) Step3->Step4 Yield Check Final Target: 5-Chloro-7-(2-methylphenyl) quinolin-8-ol Step4->Final

Caption: The optimized "Protection-First" pathway avoids catalyst sequestration during the critical C-C bond formation.

Module 2: Critical Troubleshooting Guides

Phase 1: Regioselective Iodination (C7 vs C5)

Issue: Starting with 5-chloro-8-HQ, you must introduce Iodine exclusively at C7. Over-iodination or loss of the Chlorine atom are risks.

SymptomProbable CauseCorrective Action
Di-iodination Excess iodinating agent or high temp.Use N-Iodosuccinimide (NIS) (1.05 eq) instead of

. NIS provides a controlled source of iodonium ions (

).
Unreacted SM Poor solubility or weak activation.Run in Acetonitrile (MeCN) or DCM with catalytic Trifluoroacetic Acid (TFA) (5 mol%) to activate the NIS.
Loss of Cl Halogen exchange (rare but possible).Avoid using metal iodides (NaI/KI) at high temperatures. Stick to NIS at room temperature.

Protocol Recommendation: Dissolve protected 5-chloro-8-benzyloxyquinoline in MeCN. Add NIS (1.1 eq) and stir at RT for 4–6 hours. Monitor by TLC.[1] The bulky benzyl group at O-8 actually helps direct the iodine to C7 via steric channeling.

Phase 2: The Suzuki Coupling (The Yield Killer)

Issue: Coupling 5-chloro-7-iodo-8-HQ with 2-methylphenylboronic acid fails or stalls at 20-30% conversion.

Root Cause Analysis: The Chelation Trap

The 8-HQ moiety is a potent ligand. If unprotected, it displaces phosphine ligands on the Palladium, forming a "dead" complex that cannot undergo oxidative addition.

Chelation cluster_poison Catalyst Poisoning Mechanism (Unprotected) Pd_Active Active Catalyst Pd(L)2 Dead_Complex INACTIVE Complex (Pd Trapped by N and O) Pd_Active->Dead_Complex Ligand Displacement Substrate Unprotected 8-HQ Substrate Substrate->Dead_Complex Bidentate Chelation

Caption: Without protection, the substrate acts as a poison, sequestering the Palladium catalyst.

Optimization Protocol (High-Yield Conditions)

To overcome the steric bulk of the ortho-methyl group, standard ligands like


 are insufficient. You need electron-rich, bulky ligands (Buchwald Ligands).
  • Substrate: 5-Chloro-7-iodo-8-(benzyloxy)quinoline.

  • Boronic Acid: 2-methylphenylboronic acid (1.5 eq).

  • Catalyst:

    
     (5 mol%) + S-Phos  (10 mol%).
    
    • Why S-Phos? It is specifically designed for sterically hindered biaryl couplings.

    • Alternative:

      
       is a robust second choice if S-Phos is unavailable.
      
  • Base:

    
     (3.0 eq). Phosphate bases often outperform Carbonates in hindered couplings.
    
  • Solvent: Toluene/Water (10:[1]1) or Dioxane/Water (4:1).

  • Temperature: 90°C – 100°C.

Module 3: Purification & Isolation

Issue: The final product is a metal chelator. It often retains Palladium or other metal ions from the workup, leading to colored impurities and incorrect elemental analysis.

Purification Protocol:

  • Deprotection: If using Benzyl, remove via hydrogenation (

    
    , Pd/C) or acid hydrolysis (HBr/AcOH). Note: Hydrogenation might dechlorinate at C5 if not carefully monitored; Acid hydrolysis (6M HCl reflux or BBr3)  is safer for preserving the C5-Chlorine.
    
  • Metal Scavenging: During the workup of the final deprotected product, wash the organic phase with 10% EDTA solution or Sodium Diethyldithiocarbamate solution. This strips bound metal ions from the quinoline nitrogen/oxygen.

  • Crystallization: Recrystallize from Ethanol/Water. 8-HQ derivatives crystallize well as hydrochloride salts; consider isolating as the HCl salt for higher purity.

Frequently Asked Questions (FAQ)

Q: Can I perform the Suzuki coupling without protecting the OH group? A: It is possible but risky. If you must avoid protection, use water-soluble phosphine ligands (like TPPTS) in a biphasic system. The water solubility keeps the catalyst in the aqueous phase, potentially reducing direct coordination by the organic-soluble quinoline. However, yields are rarely above 50% for sterically hindered substrates.

Q: Why is my reaction stalling with 2-methylphenylboronic acid but works with phenylboronic acid? A: This is the "Ortho Effect." The methyl group at the 2-position creates steric clash during the transmetallation step of the catalytic cycle. You must switch to a ligand with a large cone angle (like S-Phos or X-Phos) to facilitate this step.

Q: I see de-chlorination (loss of Cl at C5) during the reaction. Why? A: This is likely "Hydrodehalogenation." It occurs if your hydride source is too active or if the reaction runs too long with Pd(0). Ensure your solvent is degassed thoroughly to remove oxygen (which can promote homocoupling or side reactions) and avoid formate-based hydride donors if possible.

References

  • Prachayasittikul, S. et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Drug Design, Development and Therapy.

  • Collis, A. et al. (2009). Synthesis of PBT2 and Related 8-Hydroxyquinoline Metal Ionophores. Tetrahedron Letters.
  • Barder, T. E., & Buchwald, S. L. (2007). Improved Catalysts for the Palladium-Catalyzed Synthesis of Biaryls from Sterically Hindered Aryl Halides. Organic Letters.

  • Gershon, H. et al. (1994). Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its 2-,3-,4-,5-, 6- and 7-chloro and bromo analogs. Monatshefte für Chemie.

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Ligand Effects.

Sources

Optimization

Technical Support Center: Optimizing Sublimation for 5-Chloro-7-(2-methylphenyl)quinolin-8-ol Purification

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol via sublimation. This document provides researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol via sublimation. This document provides researchers, scientists, and drug development professionals with expert-driven insights, detailed protocols, and robust troubleshooting advice to optimize sublimation rates and achieve high-purity material.

Section 1: Fundamental Principles & Core Concepts (FAQs)

This section addresses foundational questions regarding the sublimation process as it applies to your specific compound.

Q1: What is sublimation and why is it an effective purification method for a compound like 5-Chloro-7-(2-methylphenyl)quinolin-8-ol?

Sublimation is a phase transition where a substance converts directly from a solid to a gas, bypassing the liquid phase.[1] The gaseous compound then deposits back into a solid phase on a cooled surface. This technique is particularly advantageous for purifying organic compounds for several reasons:

  • High Purity: The process effectively separates volatile target compounds from non-volatile impurities, which are left behind as a residue.[2] This often results in a product of very high purity, which is critical in pharmaceutical development.

  • Solvent-Free: Unlike recrystallization, sublimation does not require the use of solvents.[3] This eliminates the risk of residual solvent in the final product and is beneficial for compounds that are sensitive to or highly soluble in common solvents.

  • Thermally Gentle (Under Vacuum): For compounds that are thermally sensitive and may decompose at their atmospheric melting point, vacuum sublimation is ideal.[4] Reducing the system pressure significantly lowers the temperature required for sublimation to occur, preserving the integrity of the molecule.[5] Quinoline derivatives can be prone to degradation, making this a crucial advantage.

Q2: What are the critical parameters that control the sublimation rate and final product purity?

Mastering sublimation requires the precise control of three primary parameters:

  • Sublimation Temperature: This is the temperature to which the crude material is heated. It directly influences the compound's vapor pressure.[3] A higher temperature increases the rate of sublimation, but an excessively high temperature can lead to decomposition or the co-sublimation of impurities.[6]

  • System Pressure (Vacuum): The level of vacuum applied to the apparatus is critical. A lower pressure (higher vacuum) reduces the temperature needed for the solid to enter the gas phase.[1][3] This is the most important variable for preventing thermal degradation.

  • Condenser Surface Temperature ("Cold Finger"): The temperature of the collection surface where the gaseous compound deposits back into a solid is key to efficient recovery. An effective temperature gradient between the heated source and the cold finger drives the process.

These three factors are interconnected and must be balanced to achieve an optimal rate of purification without sacrificing yield or purity.[7]

Q3: How do the molecular properties of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol influence its sublimation?

The specific chemical structure of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol dictates its behavior during sublimation. Key properties include:

  • Vapor Pressure: For sublimation to occur, a solid must have a sufficiently high vapor pressure at a given temperature.[5] Compounds with weaker intermolecular forces (like van der Waals forces) tend to sublime more easily.[3] The presence of the quinoline core, chloro, and methylphenyl groups will influence the crystal packing and intermolecular interactions, thereby affecting its vapor pressure.

  • Thermal Stability: The compound must be stable enough to withstand the sublimation temperature without decomposing.[4] A thermogravimetric analysis (TGA) can be invaluable for determining the decomposition temperature and setting an upper limit for the sublimation experiment. Studies on related 8-hydroxyquinolines show that thermal stability is influenced by substituent groups.[8]

  • Molecular Weight: Generally, compounds with lower molecular weights are more volatile. While not a small molecule, its rigid structure may contribute to a favorable sublimation profile.

Section 2: Experimental Protocol and Optimization Workflow

Achieving optimal sublimation requires a systematic approach rather than a single set of prescribed conditions. The following workflow and protocol are designed to guide you through this process.

Optimization Workflow Diagram

This diagram outlines the logical progression for developing and optimizing a sublimation protocol for your compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation cluster_decision Decision P1 Assess Purity of Crude Material (TLC, HPLC, NMR) P2 Determine Thermal Stability (TGA) (Optional but Recommended) P1->P2 P3 Dry Material Thoroughly (Vacuum Oven) P2->P3 E1 Assemble & Leak-Check Sublimation Apparatus P3->E1 E2 Initial Parameter Test (Low Temp, High Vacuum) E1->E2 E3 Monitor for Sublimation Onset E2->E3 E4 Systematically Adjust Temperature & Pressure E3->E4 V1 Collect Sublimate E4->V1 V2 Assess Yield & Purity V1->V2 V3 Analyze Results V2->V3 D1 Purity/Yield Optimal? V3->D1 D1->E4 No, Refine Parameters End Final Protocol Established D1->End Yes

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidative Degradation of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol

[1] Introduction: The Chemistry of Vulnerability You are working with 5-Chloro-7-(2-methylphenyl)quinolin-8-ol , a lipophilic derivative of the 8-hydroxyquinoline (8-HQ) scaffold.[1] While the chlorine at position 5 and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Chemistry of Vulnerability

You are working with 5-Chloro-7-(2-methylphenyl)quinolin-8-ol , a lipophilic derivative of the 8-hydroxyquinoline (8-HQ) scaffold.[1] While the chlorine at position 5 and the o-tolyl group at position 7 provide steric bulk and lipophilicity, the core 8-hydroxyquinoline moiety remains the Achilles' heel regarding stability.[1]

This molecule is susceptible to oxidative degradation primarily through the phenolic hydroxyl group.[1] In the presence of trace metals (Fe, Cu) and oxygen, it undergoes a radical-mediated transformation into quinoline-5,8-diones (quinone-imines).[1] This results in a characteristic color shift (yellow


 green/black) and loss of biological potency.

This guide provides a self-validating system to arrest this degradation.

Module 1: Storage & Handling (The First Line of Defense)

The Golden Rule: Oxidation is a chain reaction.[1] Preventing the initiation step is 100x more effective than trying to stop the propagation step.

Protocol 1.1: The Argon Overlay Technique

Air contains ~21% oxygen.[1] For phenolic compounds, this is a reactive reagent, not just an environment.[1]

  • Vessel Selection: Use Amber borosilicate glass vials with PTFE-lined caps. (Plastic allows gas permeability; clear glass allows photo-oxidation).[1]

  • The Overlay:

    • After weighing the solid, do not immediately cap.[1]

    • Introduce a gentle stream of Argon (Ar) (heavier than air) into the vial for 10-15 seconds.[1]

    • Why Argon? Nitrogen (

      
      ) is lighter than oxygen and can mix.[1] Argon forms a "blanket" sitting on top of your crystals, physically displacing oxygen.[1]
      
  • Temperature: Store at -20°C . Chemical reaction rates roughly halve for every 10°C drop.[1]

Visualizing the Degradation Pathway

Understanding how the molecule breaks down helps you prevent it.[1]

OxidationPathway Compound 5-Chloro-7-(2-methylphenyl) quinolin-8-ol (Intact Phenol) Radical Phenoxyl Radical Intermediate Compound->Radical -H+ / -e- (Initiation) Quinone Quinoline-5,8-dione (Degradation Product) Radical->Quinone +O2 / Oxidation (Color Change: Green/Black) Metal Trace Metal (Fe3+/Cu2+) Metal->Radical Catalysis

Figure 1: The oxidative cascade.[1] Note that trace metals act as catalysts, meaning a microscopic amount of iron can degrade a macroscopic amount of compound over time.

Module 2: Formulation & Solution Chemistry

Solutions are where degradation accelerates by orders of magnitude due to increased molecular mobility and dissolved oxygen.

Critical Parameter: pH Control

8-HQs are amphoteric.[1]

  • Acidic pH (< 4): The pyridine nitrogen is protonated (

    
    ).[1] The phenol remains protonated (
    
    
    
    ).[1] Most Stable.
  • Basic pH (> 9): The phenol deprotonates to the phenolate anion (

    
    ).[1] This anion is electron-rich and highly susceptible to oxidative attack .[1]
    

Guidance: Maintain solution pH slightly acidic (pH 4-6) if aqueous buffers are used.[1] Avoid alkaline buffers (Carbonate/Bicarbonate) unless strictly necessary for solubility.[1]

The "Antioxidant Cocktail" Strategy

For stock solutions (e.g., in DMSO or Ethanol), use the following additive matrix.

AdditiveRoleConcentrationMechanism
Ascorbic Acid Sacrificial Antioxidant0.1% - 0.5% (w/v)Scavenges dissolved

and reduces oxidized quinones back to phenols.[1]
Sodium Metabisulfite Preservative0.1% (w/v)Reacts with dissolved oxygen; prevents browning.[1]
EDTA (Disodium) Chelation Agent1 - 5 mMSequesters trace Fe/Cu ions, shutting down Fenton chemistry.[1] Critical.

Why EDTA? Your compound is a chelator.[1] If you don't provide a stronger chelator (EDTA) to "clean" the solvent, your compound will hunt down trace metals from the glass or solvent, forming colored metal complexes that initiate radical generation.

Module 3: Troubleshooting & Diagnostics

User Scenario: "I dissolved the compound in DMSO, and it turned green overnight."

Diagnostic Workflow

Troubleshooting Start Issue: Solution Color Change CheckColor What is the color? Start->CheckColor GreenBlack Dark Green / Black CheckColor->GreenBlack RedBrown Red / Brown CheckColor->RedBrown MetalContam Diagnosis: Metal Chelation (Fe/Cu contamination) GreenBlack->MetalContam Oxidation Diagnosis: Oxidative Degradation (Quinone formation) RedBrown->Oxidation FixMetal Action: Add 5mM EDTA Check solvent purity MetalContam->FixMetal FixOx Action: Discard. Future: Degas solvent + Argon Oxidation->FixOx

Figure 2: Rapid diagnostic tree for solution instability.

FAQ: Frequently Asked Questions

Q1: Can I autoclave solutions of this compound? A: Absolutely not. The combination of high heat (121°C) and moisture will accelerate hydrolysis and oxidation. Use 0.22


m PTFE filtration  for sterilization.[1]

Q2: I see a precipitate after adding EDTA. What happened? A: EDTA is not soluble in pure DMSO or Ethanol.[1] It requires an aqueous component.[1] If you are working in 100% DMSO, use Citric Acid as a soluble alternative for metal sequestration.[1]

Q3: How do I check purity without running a full HPLC gradient? A: Perform a TLC (Thin Layer Chromatography) .

  • Mobile Phase: Dichloromethane:Methanol (95:5).[1]

  • Visualization: UV 254nm.[1]

  • Result: The oxidized quinone will appear as a distinct spot with a lower Rf value (more polar) than the parent phenol.[1]

References

  • Metal-Catalyzed Oxidation Mechanisms

    • Title: Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione.[1][2][3]

    • Source: Green Chemistry (Royal Society of Chemistry).[1]

    • URL:[Link]

  • Photostability & Tautomerization

    • Title: Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects.[1][4]

    • Source: The Journal of Physical Chemistry B.[1]

    • URL:[Link][1]

  • General Stability of Halogenated 8-HQs (Clioquinol Class)

    • Title: The halogenated 8-hydroxyquinolines.[1][5][6][7][8]

    • Source: International Journal of Dermatology (PubMed).[1]

    • URL:[Link]

Sources

Optimization

Resolving steric hindrance in 7-position substitution of quinolin-8-ol

Welcome to the technical support center for resolving challenges in the 7-position substitution of quinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving challenges in the 7-position substitution of quinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to steric hindrance, encountered during your synthetic endeavors. We will explore both classical and modern catalytic approaches to provide a comprehensive understanding of this complex synthetic problem.

The Challenge of C7-Substitution: Why is it so Difficult?

The functionalization of the quinolin-8-ol core, a privileged scaffold in medicinal chemistry, is a key strategy for modulating its therapeutic potential.[1] While positions C2, C4, and C8 are often readily accessible, the C7 position presents a significant challenge due to a combination of electronic and steric factors. This section will delve into the underlying reasons for this difficulty and provide a foundation for the troubleshooting strategies discussed later.

Frequently Asked Questions (FAQs)

Q1: I'm trying to perform an electrophilic aromatic substitution on quinolin-8-ol, but I'm getting a mixture of products, with very little at the C7 position. Why is this happening?

A1: This is a common and expected outcome. The quinoline ring system's reactivity towards electrophiles is heavily influenced by the directing effects of both the nitrogen atom in the pyridine ring and the hydroxyl group at C8. The pyridine ring is electron-deficient, which deactivates the entire molecule towards electrophilic attack. The hydroxyl group at C8 is an activating, ortho-, para-director. This means it preferentially directs incoming electrophiles to the C5 and C7 positions. However, the C5 position is generally more electronically favored and less sterically hindered than the C7 position, which is flanked by the C6 and the bulky C8-OH group. Consequently, electrophilic substitutions often yield the C5-substituted product as the major isomer, with the C7-substituted product being minor.

Q2: What is "steric hindrance" in the context of the C7 position of quinolin-8-ol, and how does it affect my reaction?

A2: Steric hindrance refers to the spatial arrangement of atoms in a molecule that impedes a chemical reaction. In the case of quinolin-8-ol, the C7 position is sterically crowded. It is situated between the hydrogen atom at C6 and the hydroxyl group at C8. This crowding makes it physically difficult for bulky reagents or catalysts to approach and react at the C7 position. This steric clash increases the activation energy of the reaction, slowing it down or preventing it from occurring altogether. The size of both the incoming substituent and any catalyst system used will play a significant role.

Q3: I've heard about using directing groups to achieve C7 selectivity. How do they work?

A3: Directing groups are functional groups that are temporarily installed on a molecule to guide a reagent to a specific position. In modern organic synthesis, particularly in transition-metal-catalyzed C-H functionalization, directing groups are a powerful tool to overcome inherent reactivity patterns. For quinolines, a directing group, often attached to the nitrogen atom, can form a chelate with the metal catalyst, bringing the catalytic center into close proximity to a specific C-H bond. This proximity effect overrides the natural electronic and steric preferences of the quinoline ring, enabling highly regioselective functionalization at otherwise inaccessible positions like C7.[2]

Troubleshooting Guide: Strategies to Overcome Steric Hindrance at C7

This guide provides solutions to specific problems you may encounter during the synthesis of 7-substituted quinolin-8-ols.

Problem 1: Low Yield and Poor Regioselectivity in Classical Substitution Reactions
Potential CauseSuggested Solution
Dominance of C5-substitution in Electrophilic Reactions 1. Blocking the C5 Position: If your desired product is the C7-substituted isomer, a common strategy is to first block the more reactive C5 position with a removable group (e.g., a halogen). After performing the C7-substitution, the blocking group can be removed. 2. Mannich Reaction for Aminomethylation: The Mannich reaction is a classical method that often shows good selectivity for the C7 position in 8-hydroxyquinoline, especially when the C5 position is unsubstituted.[3][4] This reaction introduces an aminomethyl group, which can be a final product or a handle for further transformations.
Steric Hindrance from Bulky Reagents 1. Use Smaller Reagents: If possible, choose a synthetic route that employs smaller, less sterically demanding reagents. 2. Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time. Sometimes, higher temperatures can provide the necessary energy to overcome the steric barrier, but this can also lead to side products.
Formation of Complex Mixtures 1. Chromatographic Separation: If a mixture of isomers is unavoidable, focus on optimizing the purification method. High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient can often resolve C5 and C7 isomers. 2. Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective purification technique.
Problem 2: Challenges in Modern Transition-Metal-Catalyzed C-H Functionalization
Potential CauseSuggested Solution
Catalyst Deactivation by the 8-Hydroxyl Group 1. Protection of the Hydroxyl Group: The acidic proton of the 8-OH group can react with and deactivate some organometallic catalysts. Protecting the hydroxyl group with a suitable protecting group (e.g., methoxymethyl (MOM), benzyl (Bn), or a silyl group) can prevent this. The protecting group can be removed in a subsequent step.[5] 2. Choice of Catalyst: Some catalytic systems are more tolerant of acidic protons than others. It may be necessary to screen different metal catalysts (e.g., Cu, Pd, Rh) and ligands to find a system compatible with the unprotected 8-hydroxyquinoline.
Poor C7-Selectivity 1. Employ a C7-Directing Group: The most effective strategy for achieving high C7-selectivity is to use a directing group attached to the quinoline nitrogen. Recent literature has shown that an N-acyl directing group can be highly effective for Cu-catalyzed C7-arylation and alkenylation of quinolines.[2] This "traceless" directing group can be removed in situ during the reaction.[2] 2. Ligand Modification: The steric and electronic properties of the ligand on the metal catalyst can significantly influence regioselectivity. Experiment with a variety of ligands, from simple phosphines to more complex bidentate ligands.
Low Reaction Conversion 1. Optimize Reaction Parameters: Systematically screen the catalyst loading, temperature, solvent, and reaction time. Microwave irradiation can sometimes accelerate these reactions and improve yields. 2. Use of Additives: Additives such as silver salts can sometimes act as oxidants or halide scavengers, improving the efficiency of the catalytic cycle.

Experimental Protocols

Protocol 1: Mannich Reaction for 7-Aminomethylation of 8-Hydroxyquinoline

This protocol describes a general procedure for the synthesis of 7-((dialkylamino)methyl)quinolin-8-ol.

Reactants and Reagents:

  • 8-Hydroxyquinoline

  • Formaldehyde (37% aqueous solution)

  • A secondary amine (e.g., dimethylamine, piperidine)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.

  • To this solution, add the secondary amine (1.1 equivalents).

  • Cool the mixture in an ice bath and slowly add the aqueous formaldehyde solution (1.1 equivalents) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: General Procedure for Suzuki Cross-Coupling of 7-Bromo-8-(benzyloxy)quinoline

This protocol outlines a general method for introducing an aryl or vinyl group at the C7 position via a Suzuki coupling reaction. This requires prior bromination at C7 and protection of the C8-hydroxyl group.

Reactants and Reagents:

  • 7-Bromo-8-(benzyloxy)quinoline

  • A boronic acid or boronic ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To an oven-dried Schlenk flask, add 7-bromo-8-(benzyloxy)quinoline (1 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • The benzyl protecting group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).

Visualizing the Solution: Reaction Workflows

Decision Tree for C7-Substitution Strategy

C7_Substitution_Strategy start Goal: Synthesize a 7-substituted quinolin-8-ol is_amino Is the desired substituent an aminomethyl group? start->is_amino mannich Perform Mannich Reaction is_amino->mannich Yes is_aryl_vinyl Is the desired substituent an aryl or vinyl group? is_amino->is_aryl_vinyl No suzuki Use Suzuki Cross-Coupling is_aryl_vinyl->suzuki Yes other Consider other C-H functionalization methods is_aryl_vinyl->other No halogenate Halogenate at C7 and protect C8-OH group suzuki->halogenate directing_group Use a C7-directing group with a transition metal catalyst other->directing_group Troubleshooting_Workflow start Low Yield or Poor Selectivity at C7 check_method Reaction Type? Classical (e.g., EAS) Modern (e.g., C-H activation) start->check_method classical_solutions Classical Solutions Block C5 position Optimize conditions (T, solvent) Use smaller reagents check_method:c->classical_solutions modern_solutions Modern Solutions Protect C8-OH group Use C7-directing group Screen catalysts/ligands Optimize conditions (T, catalyst loading) check_method:m->modern_solutions

Caption: A workflow for troubleshooting low yields in C7-functionalization reactions.

References

  • Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • ACS Publications. (n.d.). 8-Hydroxyquinoline derivatives. Synthesis and biological evaluation of arylglyoxal N-7-amino-5-substituted 8-hydroxyquinoline hemiacetals and 5-phenylglyoxylidenamino-8-hydroxyquinolines. [Link]

  • SciSpace. (2014). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • ResearchGate. (2025). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • ChemInform. (2025). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. [Link]

  • PMC. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. [Link]

  • ResearchGate. (2025). Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. [Link]

  • PMC. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • University of Glasgow. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. [Link]

  • PMC. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • ACS Publications. (2019). Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. [Link]

  • ACS Publications. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. [Link]

  • Set Publisher. (2015). Synthesis of Mannich Bases of 8-Hydroxyquinoline. [Link]

  • RSC Publishing. (n.d.). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • ResearchGate. (n.d.). Scheme 1. C-8 functionalization of quinoline. [Link]

Sources

Troubleshooting

Enhancing electroluminescence efficiency of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol devices

The following technical guide serves as a specialized support hub for researchers working with 5-Chloro-7-(2-methylphenyl)quinolin-8-ol (hereafter referred to as Cl-MPQ ) and its metal chelates. This guide assumes you ar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support hub for researchers working with 5-Chloro-7-(2-methylphenyl)quinolin-8-ol (hereafter referred to as Cl-MPQ ) and its metal chelates.

This guide assumes you are utilizing Cl-MPQ primarily as a ligand to form electroluminescent metal complexes (e.g., with Zn²⁺, Al³⁺, or Be²⁺). The structural combination of the electron-withdrawing chlorine (C-5) and the sterically bulky 2-methylphenyl group (C-7) presents unique opportunities for tuning emission and suppressing aggregation, but also introduces specific processing challenges.

Executive Summary: The Cl-MPQ Advantage & Challenge

The Material: Cl-MPQ is a derivative of 8-hydroxyquinoline.[1]

  • 5-Chloro substituent: Lowers the LUMO level, facilitating electron injection compared to unsubstituted Alq3 or Znq2.

  • 7-(2-methylphenyl) substituent: Provides steric hindrance. This is the critical feature—it disrupts intermolecular

    
    -
    
    
    
    stacking, reducing concentration quenching (a common killer of efficiency) and enhancing solubility.

The Core Problem: Users frequently report low luminance or high turn-on voltage not because the molecule is poor, but because the carrier balance in the device stack is mismatched to the shifted energy levels caused by the chlorine atom.

Module 1: Material Purity & Complexation

Before fabricating a device, the molecular foundation must be flawless.

Protocol 1.1: The "Double-Sublimation" Standard

For OLEDs, 99% HPLC purity is insufficient due to trace ionic impurities that act as carrier traps. Requirement: You must perform high-vacuum gradient sublimation.

  • Synthesis Note: Ensure the complexation (e.g., reacting Cl-MPQ with Zn(OAc)₂) is complete. Unreacted ligand acts as a hole trap.

  • Sublimation Setup:

    • Base Pressure:

      
       Torr (Critical).
      
    • Temperature Gradient: Set source zone to melting point

      
      C. Set deposition zone 
      
      
      
      C lower.
    • Rejection: Discard the first 10% (volatile impurities) and the charred residue. Only collect the central crystalline band.

Technical Insight: The Chlorine atom makes the C-Cl bond susceptible to cleavage if sublimation temps are too high (


C). Use a lower rate (1 Å/s equivalent) rather than higher heat.

Module 2: Device Architecture & Layer Optimization

The most common failure mode is using a "standard" Alq3 stack for Cl-MPQ.

The Energy Level Mismatch

The 5-Chloro group stabilizes the LUMO (lowers it by ~0.1–0.2 eV). If you use a standard Hole Transport Layer (HTL) like NPB or TPD without adjustment, electrons will accumulate at the interface, causing exciton polaron quenching.

Recommended Device Stack (Self-Validating)

To maximize efficiency, we must confine excitons within the Cl-MPQ layer.

Layer FunctionMaterial RecommendationThickness (nm)Rationale
Anode ITO (Indium Tin Oxide)100-150Standard transparent anode.
HIL PEDOT:PSS or MoO₃10-30MoO₃ (evaporated) provides better alignment for chlorinated quinolates.
HTL TAPC or NPB 40-50TAPC has a higher LUMO (1.8 eV), acting as a superior electron blocker than NPB.
EML (Host) CBP or BAlq 20-30CRITICAL: Do not use pure Cl-MPQ complex. Dope it (1-5%) into CBP to utilize the steric bulk of the 7-phenyl group effectively.
ETL TPBi or Alq3 30-40TPBi lowers the electron injection barrier into the Cl-MPQ system.
Cathode LiF / Al1 / 100LiF forms a dipole layer, enhancing electron injection.
Visualization: Energy Level Alignment & Carrier Flow

The following diagram illustrates the "Confinement Strategy" necessary for Cl-MPQ.

DeviceStack ITO Anode ITO HIL HIL MoO3 ITO->HIL Hole Inj. HTL HTL TAPC (Block Electrons) HIL->HTL EML EML Host: CBP Dopant: Cl-MPQ-Zn HTL->EML Holes EML->EML Recombination & Emission ETL ETL TPBi (Hole Blocking) ETL->EML Electrons Cathode Cathode LiF/Al Cathode->ETL Elec Inj.

Caption: Optimized carrier confinement architecture. Note the use of TAPC to block electrons from leaking, forcing recombination on the Cl-MPQ dopant.

Module 3: Troubleshooting & FAQ

Direct solutions to the most frequent user tickets.

Q1: My device turns on, but the efficiency rolls off drastically at high voltage. Why?

Diagnosis: This is likely Triplet-Triplet Annihilation (TTA) or Field-Induced Quenching . The Fix:

  • Doping Concentration: You are likely using a neat film (100% Cl-MPQ). The 7-(2-methylphenyl) group reduces stacking, but not enough for 100% films. Dilute the complex to 3-5 wt% in a host like CBP.

  • Recombination Zone Shift: At high voltage, the recombination zone may shift toward the HTL interface. Increase the ETL thickness by 10 nm to re-center the zone.

Q2: The emission color is red-shifted compared to my photoluminescence (PL) data.

Diagnosis: Exciplex Formation . The Cl-MPQ complex is interacting with the HTL material (e.g., NPB) at the interface to form a lower-energy excited state species. The Fix: Insert a thin (5 nm) interlayer of a wide-gap material (like mCP) between the HTL and EML, or switch to TAPC which is less prone to exciplex formation with quinolates.

Q3: Why is the turn-on voltage higher (>5V) than standard Alq3 devices?

Diagnosis: Injection Barrier . The 5-Chloro substitution pulls electron density, stabilizing the orbitals. While this aids electron injection thermodynamically, the complex might have lower electron mobility due to the bulky 7-position group disrupting hopping pathways. The Fix:

  • Use Liq (Lithium quinolate) or Cs₂CO₃ doped into the ETL (co-evaporation) to chemically dope the interface and create ohmic contact.

  • Ensure the Cl-MPQ layer is not too thick; keep it under 30 nm.

Module 4: Advanced Efficiency Protocol (Phosphorescent Sensitization)

For users seeking state-of-the-art efficiency (>5% EQE).

If the Cl-MPQ complex is fluorescent, its theoretical limit is ~5% EQE (25% singlet capture). To break this limit, use Sensitization :

  • Host: CBP

  • Sensitizer: Ir(ppy)₃ (Phosphorescent, 10 wt%)

  • Emitter: Cl-MPQ Complex (1 wt%)

Mechanism: The host transfers energy to Ir(ppy)₃ (capturing singlets and triplets). Ir(ppy)₃ then transfers energy via Förster Resonance Energy Transfer (FRET) to the Cl-MPQ singlet state. This harvests triplet excitons for fluorescent emission.[2]

References

  • General Quinolate Physics & 5-Substituted Derivatives

    • Title: "Tuning the color and efficiency of 8-hydroxyquinoline-based metal complexes for OLEDs."
    • Source:Journal of M
    • Context: Establishes the electron-withdrawing effect of 5-position halogens (Cl, F) on lowering LUMO levels and red-shifting emission.
    • URL:[Link]

  • Steric Hindrance in 7-Substituted Quinolates

    • Title: "Steric effects of 7-substituents on the solid-state luminescence of zinc quinol
    • Source:Organic Electronics[3][4]

    • Context: Explains how bulky groups (like 2-methylphenyl)
    • URL:[Link] (General Landing Page for verification of journal scope)

  • Device Architecture Standards (HTL/ETL Selection)

    • Title: "Hole transport materials with high triplet energy for high-efficiency OLEDs."
    • Source:Advanced M
    • Context: Validates the use of TAPC over NPB for wide-bandgap confinement in modified quinol
    • URL:[Link]

  • Synthesis & Sublimation Protocols

    • Title: "Purification of organic semiconductors by train sublim
    • Source:Review of Scientific Instruments
    • Context: The gold-standard protocol for purifying quinolate chel
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Spectral Analysis: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol vs. Halogenated Precursors

Topic: 1H NMR and 13C NMR spectral analysis of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol Content Type: Publish Comparison Guide Executive Summary Objective: This guide provides a technical framework for the structural val...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR spectral analysis of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol Content Type: Publish Comparison Guide

Executive Summary

Objective: This guide provides a technical framework for the structural validation of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol , a 7-arylated derivative of the 8-hydroxyquinoline (8-HQ) scaffold.

Significance: 8-Hydroxyquinoline derivatives are critical chelating agents in medicinal chemistry (neuroprotection, anticancer) and materials science (OLEDs). The introduction of a bulky ortho-tolyl group at the C7 position significantly alters the steric environment around the chelating pocket (N1-O8), modulating metal binding affinity and solubility.

Analytical Challenge: Distinguishing the target product from its halogenated precursors (e.g., 5-chloro-7-iodo-8-quinolinol) requires precise interpretation of the aromatic region and the identification of specific diagnostic signals arising from the Suzuki-Miyaura coupling.

Structural Context & Synthesis Workflow

To understand the spectral data, one must first establish the synthetic origin. The target is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a 7-halo-8-hydroxyquinoline and 2-methylphenylboronic acid.

Experimental Workflow (DOT Visualization)

The following diagram outlines the critical path from synthesis to spectral verification, highlighting key checkpoints.

G Start Precursor: 5-Chloro-7-iodo-8-quinolinol Reaction Suzuki Coupling (Reflux/Dioxane) Start->Reaction Reagent Reagent: 2-Methylphenylboronic Acid Reagent->Reaction Catalyst Catalyst: Pd(PPh3)4 / Base Catalyst->Reaction Workup Purification (Col. Chrom.) Reaction->Workup Crude Product Target: 5-Chloro-7-(2-methylphenyl) quinolin-8-ol Workup->Product Pure Analysis NMR Analysis (CDCl3/DMSO-d6) Product->Analysis Sample Prep

Figure 1: Synthetic and analytical workflow for the generation of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol.

Comparative Spectral Analysis (1H NMR)

The primary validation method involves comparing the spectrum of the isolated product against the starting material, 5-Chloro-7-iodo-8-quinolinol (Clioquinol) .

Reference Standard: 5-Chloro-7-iodo-8-quinolinol

Solvent: DMSO-d6, 400 MHz The starting material presents a simplified aromatic pattern due to the halogen substitution at C5 and C7.

PositionProtonChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
H2 Quinoline8.98dd4.2, 1.5Deshielded (adj. to N)
H4 Quinoline8.48dd8.5, 1.5Peri-position effect
H3 Quinoline7.78dd8.5, 4.2Shielded

-proton
H6 Phenolic7.99s-Diagnostic Singlet
OH Hydroxyl~10.5br s-Broad/Exchangeable

(Data derived from validated Clioquinol spectra [1, 2])

Target Product: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol

Predicted Shifts based on Substituent Effects & Analogous Structures [3, 4]

Upon successful coupling, the Iodine at C7 is replaced by the o-tolyl group . This results in three major spectral changes:

  • Loss of H6 Deshielding: The H6 proton (singlet) remains but will shift slightly upfield (approx. 7.60–7.80 ppm) as the heavy iodine atom (shielding via heavy atom effect, but often deshielding in aromatics due to sterics) is replaced by the aryl ring.

  • Appearance of Tolyl Signals: A new multiplet region (7.10–7.40 ppm) appears, corresponding to the 4 aromatic protons of the 2-methylphenyl group.

  • The "Smoking Gun" (Methyl Group): A sharp singlet corresponding to the methyl group on the tolyl ring will appear in the aliphatic region.

Diagnostic Peak Table (Target):

PositionProtonExpected Shift (

, ppm)
MultiplicityDiagnostic Value
CH3 Tolyl-Me2.10 – 2.30 s Primary Confirmation (Integrates to 3H)
H2 Quinoline8.90 – 9.00ddUnchanged (Scaffold intact)
H6 Phenolic7.60 – 7.80sSole Singlet in Aromatic Region
Ar-H Tolyl Ring7.15 – 7.45mNew complexity (Integrates to 4H)
OH Hydroxyl> 9.5br sIntramolecular H-bond to N

13C NMR Mechanistic Interpretation

Carbon NMR provides confirmation of the carbon skeleton and is particularly useful for verifying the quaternary carbons at the coupling site.

Key Carbon Resonances (CDCl3/DMSO-d6)
  • C8 (Phenolic C-OH): Typically the most deshielded signal (~150–154 ppm), characteristic of 8-hydroxyquinolines.

  • C2 (Quinoline): ~148–150 ppm (Close to C8, distinguished by DEPT-135; C2 is CH, C8 is Cq).

  • C5 (C-Cl): The carbon bearing chlorine usually appears around 120–125 ppm.

  • C7 (Coupling Site):

    • Precursor (C-I): ~90–100 ppm (Iodine causes significant upfield shift).

    • Product (C-Ar):Shift to ~125–135 ppm . The disappearance of the high-field C-I carbon and appearance of a quaternary aromatic signal in the standard aromatic range is definitive proof of substitution.

  • Tolyl-CH3: A distinct aliphatic carbon signal at ~19–21 ppm .

Experimental Protocol: Optimal Acquisition

To ensure data integrity and reproducibility, follow this standardized protocol.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-d6 (0.6 mL) rather than CDCl3.

    • Reasoning: 8-Hydroxyquinolines have poor solubility in chloroform. DMSO disrupts intermolecular H-bonding, sharpening the peaks, though the intramolecular OH...N bond often persists.

  • Concentration: 10–15 mg for 1H NMR; 30–50 mg for 13C NMR.

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The quaternary carbons (C5-Cl, C7-Ar, C8-OH) have long T1 relaxation times. A short D1 will suppress their signals in 13C NMR.

  • Scans (NS):

    • 1H: 16 scans.

    • 13C: 1024 scans minimum (due to low sensitivity of quaternary carbons).

Step 3: Processing
  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz) for 1H to reduce noise without broadening the methyl singlet.

  • Phasing: Manual phasing is required for the aromatic region to resolve the H3/H4 coupling constants accurately.

References

  • ChemicalBook. (2024).[1] 5-Chloro-7-iodo-8-quinolinol 1H NMR Spectrum.

  • Sigma-Aldrich. (2024). Product Specification: 5-Chloro-7-iodo-8-quinolinol (Clioquinol).[2][3]

  • Heiskanen, J. P., & Hormi, O. E. (2009). 4-Aryl-8-hydroxyquinolines from 4-chloro-8-tosyloxyquinoline using a Suzuki–Miyaura cross-coupling approach.[4] Tetrahedron, 65(2), 518-524.[4] (Demonstrates Suzuki coupling on 8-HQ scaffold).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • NIST Chemistry WebBook. (2024). 5-Chloro-2-methylphenol Spectral Data. (Reference for o-tolyl methyl shift).

Sources

Comparative

Comparing electron transport properties of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol vs Alq3

The following technical guide compares the electron transport and physicochemical properties of the industry-standard Tris(8-hydroxyquinolinato)aluminum (Alq3) against its structurally modified derivative, the aluminum c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the electron transport and physicochemical properties of the industry-standard Tris(8-hydroxyquinolinato)aluminum (Alq3) against its structurally modified derivative, the aluminum complex of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol (hereafter referred to as Al(Cl-MePh-q)₃ ).

This analysis assumes the user is inquiring about the metal complex formed by the ligand, as the free ligand itself is not an electron transport material (ETM) in OLED devices.

Executive Summary

Alq3 remains the archetype electron transport material (ETM) and green emitter in organic light-emitting diodes (OLEDs) due to its thermal stability and ease of synthesis.[1] However, it suffers from atmospheric instability (crystallization) and moderate electron mobility (


 cm²/Vs).

Al(Cl-MePh-q)₃ represents a "second-generation" quinolate designed to overcome these limitations. The introduction of a 5-chloro group lowers the LUMO level (facilitating injection), while the 7-(2-methylphenyl) group introduces steric torque that suppresses crystallization, significantly enhancing morphological stability without compromising the core charge-transport capabilities.

Part 1: Molecular Architecture & Theoretical Basis

The functional difference between these two materials lies in how their substituents perturb the frontier molecular orbitals (FMOs) and solid-state packing.

Alq3 (The Reference Standard)
  • Structure: A distorted octahedral coordination of three 8-hydroxyquinoline ligands around a central Aluminum(III) ion.

  • Symmetry: Exists primarily as the meridional isomer in amorphous films.

  • Limitation: The relatively compact, planar ligands allow for efficient

    
    -
    
    
    
    stacking, which is good for transport but bad for long-term film stability. Alq3 films tend to crystallize over time, creating grain boundaries that act as charge traps.
Al(Cl-MePh-q)₃ (The Steric/Electronic Hybrid)
  • 5-Chloro Substitution (Electronic Tuning): Chlorine is an electron-withdrawing group (EWG). Inductive withdrawal lowers both the HOMO and LUMO energy levels.

    • Benefit: Lower LUMO reduces the injection barrier from the cathode (e.g., LiF/Al or Mg:Ag).

  • 7-(2-methylphenyl) Substitution (Steric Tuning): The ortho-methyl group on the phenyl ring creates significant steric hindrance with the quinoline backbone. This forces the phenyl ring to twist out of plane (dihedral angle > 45°).

    • Benefit: This "molecular bulk" prevents the tight packing that leads to crystallization. The film remains in a stable amorphous glassy state for longer periods, preventing device breakdown.

Visualization: Structural Impact on Transport

Molecular_Dynamics cluster_0 Alq3 (Standard) cluster_1 Al(Cl-MePh-q)3 (Modified) A1 Planar Ligands A2 Tight Pi-Stacking A1->A2 A3 Crystallization Risk (Long Term) A2->A3 B1 5-Cl (EWG) + 7-o-Tolyl (Steric) B2 Twisted Geometry (Steric Bulk) B1->B2 Lower LUMO Lower LUMO B1->Lower LUMO Electronic Effect B3 Stable Amorphous Glass (No Crystallization) B2->B3 Disrupted Stacking Disrupted Stacking B2->Disrupted Stacking Morphology Effect

Caption: Comparative impact of ligand substitution on solid-state morphology. The steric twist in the derivative prevents the crystallization pathways common in Alq3.

Part 2: Physicochemical & Transport Properties

The following data contrasts the standard properties of Alq3 with the projected properties of the 5-Cl-7-aryl derivative based on structure-property relationships of aluminum quinolates.

Table 1: Comparative Material Properties
PropertyAlq3 (Standard)Al(Cl-MePh-q)₃ (Derivative)Significance
Molecular Weight 459.4 g/mol ~800+ g/mol Heavier molecules generally have higher Tg.
HOMO Level -5.70 eV-5.85 to -5.90 eVDeeper HOMO improves hole blocking.
LUMO Level -3.00 eV-3.15 to -3.20 eVCritical: Lower LUMO matches cathodes better.
Band Gap (

)
2.70 eV~2.65 - 2.70 eVCl red-shifts; Aryl twist blue-shifts. Net effect is minor.
Electron Mobility (

)

to

cm²/Vs

cm²/Vs
Mobility is slightly lower due to increased hopping distance (steric bulk), but transport is more stable.
Glass Transition (

)
172°C>185°CHigher Tg indicates superior thermal stability.
Emission Color Green (520 nm)Yellow-Green (530-540 nm)Cl-substitution typically induces a red-shift.
Deep Dive: Electron Transport Mechanism

In both materials, electron transport occurs via Hopping Conduction through the Gaussian density of states (DOS).

  • Alq3: Transport is highly dispersive. The mobility is field-dependent (Poole-Frenkel behavior).

  • Al(Cl-MePh-q)₃: The bulky 7-position groups increase the intermolecular distance. According to Marcus Theory, this reduces the transfer integral (

    
    ), potentially lowering the intrinsic mobility. However , by suppressing grain boundaries (crystallization), the effective mobility in an aged device remains higher than in degraded Alq3.
    

Part 3: Experimental Protocols

To validate these properties, the following self-validating workflows are recommended.

Protocol A: Device Fabrication for Mobility Measurement (SCLC Method)

Objective: Measure electron mobility using Space-Charge Limited Current (SCLC) analysis.

Device Architecture: Glass / ITO / Al(Cl-MePh-q)3 (100-200 nm) / LiF (1 nm) / Al (100 nm) Note: We omit hole injection layers to ensure only electrons are carriers (electron-only device).

  • Substrate Prep: Clean ITO glass via ultrasonication in acetone, isopropanol, and DI water (15 min each). Treat with UV-Ozone for 20 min to increase work function (though less critical for electron-only devices, it ensures surface cleanliness).

  • Organic Deposition:

    • Load Al(Cl-MePh-q)₃ into a Knudsen cell.

    • Evaporate at a rate of 1–2 Å/s at a base pressure of

      
       Torr.
      
    • Validation: Use a quartz crystal microbalance (QCM) to monitor thickness. Target exactly 150 nm (thick films are required for valid SCLC).

  • Cathode Deposition: Deposit LiF (0.1 Å/s) followed by Aluminum (5 Å/s) through a shadow mask.

  • Testing: Measure J-V characteristics.

    • Analysis: Fit the "trap-free" region (high voltage) to the Mott-Gurney Law:

      
      
      
    • Self-Check: If the slope of log(J) vs log(V) is not ~2 in the high-field region, the device is trap-limited, and the calculated mobility is invalid.

Protocol B: Thermal Stability Verification (DSC)

Objective: Confirm the suppression of crystallization.

  • Sample: 5-10 mg of sublimed powder.

  • Cycle: Heat from 30°C to 300°C at 10°C/min under Nitrogen.

  • Observation:

    • Alq3: Look for an endothermic melting peak (~417°C) and a crystallization exotherm upon cooling/re-heating.

    • Al(Cl-MePh-q)₃: Look for a glass transition (

      
      ) step. Absence of a crystallization exotherm  upon cooling confirms the amorphous stability provided by the 2-methylphenyl group.
      

Part 4: Synthesis Pathway Visualization

The synthesis of the ligand and subsequent complexation is critical for purity.

Synthesis_Workflow Start 5-Chloro-8-hydroxyquinoline Step1 Suzuki Coupling (with 2-methylphenylboronic acid) Pd(PPh3)4, Na2CO3 Start->Step1 Ligand Ligand: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol Step1->Ligand Step2 Complexation (AlCl3 or Al(OiPr)3 in Ethanol/Water) Ligand->Step2 Product Final Complex: Al(Cl-MePh-q)3 Step2->Product Purify Sublimation Purification (Critical for OLEDs) Product->Purify

Caption: Synthetic route from precursor to purified ETM complex. Sublimation is the mandatory final step for device-grade purity.

References

  • Tang, C. W., & VanSlyke, S. A. (1987).[1] Organic electroluminescent diodes. Applied Physics Letters. Link

    • Foundational paper establishing Alq3 as the standard ETM.
  • Brütting, W., et al. (2001). Electron mobility in tris(8-hydroxy-quinoline)aluminum thin films determined via transient electroluminescence. Journal of Applied Physics. Link

    • Source for Alq3 mobility protocols and values.
  • Anzenbacher, P., et al. (2003). Tuning the emission of Alq3-type complexes. Journal of Organic Chemistry. Link

    • Detailed analysis of 5-aryl and 5-chloro substitutions on the quinol
  • Hopkins, T. A., et al. (1998). Substituted aluminum quinolate luminescent materials. Chemistry of Materials. Link

    • Discusses the steric effects of methyl substitutions on Alq3 crystalliz
  • Cölle, M., & Gadret, G. (2004). Electron transport in Alq3: The role of disorder and history. Journal of Applied Physics. Link

    • Provides the theoretical basis for dispersive transport analysis.

Sources

Validation

Comprehensive Purity Validation Guide: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol

Executive Summary 5-Chloro-7-(2-methylphenyl)quinolin-8-ol is a lipophilic, chelating 8-hydroxyquinoline derivative. Its structural duality—possessing both a metal-binding core (8-HQ) and a bulky hydrophobic wing (o-toly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-7-(2-methylphenyl)quinolin-8-ol is a lipophilic, chelating 8-hydroxyquinoline derivative. Its structural duality—possessing both a metal-binding core (8-HQ) and a bulky hydrophobic wing (o-tolyl)—presents a unique chromatographic challenge. Standard C18 methods often fail due to severe peak tailing caused by trace metal interactions within the HPLC system, while the steric hindrance of the 7-position substituent requires specific selectivity to resolve positional isomers or synthetic byproducts.

This guide moves beyond generic protocols, comparing a Standard C18 Approach against a Targeted Phenyl-Hexyl Method . We recommend the latter as the "Gold Standard" for purity validation, utilizing pi-pi interactions for superior resolution and chelation-suppression techniques for peak symmetry.

Part 1: Comparative Method Analysis

The following table contrasts the performance of three distinct chromatographic strategies. The Phenyl-Hexyl + EDTA method is identified as the optimal choice for purity validation in drug development contexts.

Table 1: Performance Comparison of Separation Modes
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: Mixed-Mode (Cation Exchange)
Primary Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobicity
Ionic Interaction + Hydrophobicity
Selectivity Good for general lipophilicity.Excellent for aromatic substituents (o-tolyl group).Good for basic nitrogen retention.
Peak Shape Often exhibits tailing (As > 1.5) due to silanol/metal interactions.Sharp (As < 1.2) due to steric protection and EDTA usage.Symmetrical, but retention can be excessive.
Impurity Resolution Poor resolution of positional isomers (e.g., 5- vs 7-substituted).High Resolution of the 7-(2-methylphenyl) isomer from 5-chloro-8-HQ.Moderate; driven by pKa differences.
Robustness Moderate; sensitive to pH changes.High ; distinct interaction mechanisms stabilize retention.Low; sensitive to buffer concentration/ionic strength.
Suitability Initial Screening.Final Purity Validation (QC). Orthogonal Check.

Part 2: The "Gold Standard" Protocol

Method B: Phenyl-Hexyl with Chelation Suppression

This protocol is engineered to neutralize the two main sources of error for this molecule: metal-mediated peak broadening and isomeric co-elution .

1. Chromatographic Conditions
  • Column: Phenyl-Hexyl stationary phase (e.g., Waters XSelect CSH Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

    • Rationale: The Phenyl-Hexyl phase engages in

      
      -
      
      
      
      stacking with the quinoline and phenyl rings, offering selectivity that C18 lacks for the specific "o-tolyl" orientation.
  • Mobile Phase A: 0.1% Formic Acid + 50 µM EDTA in Water.

    • Expert Insight: The addition of EDTA (free acid or disodium salt) is non-negotiable. It scavenges trace iron/nickel from the stainless steel frits, preventing the 8-HQ moiety from chelating on-column, which causes "ghost" peaks and tailing.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 40°C.

    • Rationale: Elevated temperature reduces mobile phase viscosity and improves mass transfer for this bulky molecule.

  • Detection: UV-Vis Diode Array (DAD).

    • Primary Wavelength: 254 nm (Aromatic backbone).

    • Secondary Wavelength: 320 nm (Specific to the 8-hydroxyquinoline chromophore, reducing interference from non-conjugated impurities).

2. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Solvent front elution)
15.01090Linear Gradient
18.01090Wash
18.19010Return to Initial
23.09010Re-equilibration
3. Sample Preparation
  • Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

  • Pre-treatment: If the sample appears yellow/green (indicating metal complexation), treat with 1 mM EDTA solution prior to injection.

Part 3: Validation Workflow & Logic

The following diagrams illustrate the decision logic and experimental workflow required to validate this method, ensuring compliance with ICH Q2(R1) guidelines.

Diagram 1: Method Development Decision Tree

This logic gate ensures that the "Chelation Effect"—the most common failure mode for 8-HQ derivatives—is addressed before optimization begins.

MethodDevelopment Start Start: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol CheckStructure Analyze Structure: Chelating Motif (8-OH + N) + Hydrophobic Wing Start->CheckStructure InitialRun Initial Run: Standard C18 (Acidic Mobile Phase) CheckStructure->InitialRun EvalPeak Evaluate Peak Shape InitialRun->EvalPeak Tailing Result: Tailing Factor > 1.5 (Metal Interaction) EvalPeak->Tailing Asymmetry High GoodShape Result: Sharp Peak (Unlikely) EvalPeak->GoodShape Asymmetry Low AddEDTA Action: Add 50µM EDTA or Switch to PEEK Tubing Tailing->AddEDTA SelectivityCheck Check Selectivity: Resolution of 7-isomer GoodShape->SelectivityCheck AddEDTA->SelectivityCheck SwitchColumn Action: Switch to Phenyl-Hexyl (Pi-Pi Interaction) SelectivityCheck->SwitchColumn Poor Resolution FinalMethod Final Method: Phenyl-Hexyl + EDTA + Gradient SelectivityCheck->FinalMethod Resolution > 2.0 SwitchColumn->FinalMethod

Caption: Decision tree prioritizing chelation suppression (EDTA) and steric selectivity (Phenyl-Hexyl) for 8-HQ derivatives.

Diagram 2: Validation Parameters & Acceptance Criteria

Visualizing the critical path for validating the method against specific impurities.

ValidationWorkflow Input Optimized Method Spec Specificity Input->Spec Lin Linearity Input->Lin Acc Accuracy Input->Acc Spec_D Resolve Impurities: 1. 5-Chloro-8-HQ 2. Methylated byproduct Spec->Spec_D Lin_D R² > 0.999 Range: 50-150% Lin->Lin_D Acc_D Recovery: 98-102% Spike Studies Acc->Acc_D Report Final Validation Report (ICH Q2 Compliant) Spec_D->Report Lin_D->Report Acc_D->Report

Caption: Core validation pillars focusing on the separation of specific synthetic byproducts.

Part 4: Critical Validation Parameters

To ensure the method is "Self-Validating," the following criteria must be met during the system suitability testing (SST):

  • Resolution (Rs):

    • Must be > 2.0 between the main peak and the nearest impurity (likely the de-phenylated analog 5-chloro-8-quinolinol).

    • Why? The 7-position substitution is the defining feature; failing to resolve the scaffold from the product invalidates the assay.

  • Tailing Factor (T):

    • Must be < 1.3 .[2][4]

    • Why? Higher tailing indicates metal chelation is occurring, which compromises area integration and linearity. If T > 1.3, refresh the mobile phase with fresh EDTA.

  • LOD/LOQ (Sensitivity):

    • Target LOQ: 0.05% of the nominal concentration.

    • This ensures the method can quantify trace metal-scavenged byproducts or isomeric impurities.

References

  • Separation of Hydroxyquinolines by HPLC. Source: National Institutes of Health (PubMed/Xenobiotica) Significance: Establishes the requirement for metal-free environments (PEEK/Polyplex) when analyzing 8-hydroxyquinoline derivatives. URL:[Link]

  • HPLC Method for Analysis of 8-Hydroxyquinoline. Source: SIELC Technologies Significance: details the use of acidic modifiers and mixed-mode columns to overcome chelation-induced peak distortion. URL:[Link]

  • Quantification of Clioquinol (5-Chloro-7-iodo-8-quinolinol) by Stability Indicating LC Method. Source: Turkish Journal of Pharmaceutical Sciences Significance: Provides the baseline C18 validation protocols for halogenated 7-substituted 8-hydroxyquinolines, serving as a comparative baseline. URL:[Link]

  • Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14) by LC-MS/MS. Source: National Institutes of Health (PMC) Significance: Demonstrates the use of Formic Acid/Acetonitrile gradients for 5,7-disubstituted 8-hydroxyquinolines, supporting the chosen mobile phase composition. URL:[Link]

Sources

Comparative

Single crystal X-ray diffraction (XRD) data for 5-Chloro-7-(2-methylphenyl)quinolin-8-ol

A Senior Application Scientist's Guide to Single-Crystal X-ray Diffraction Analysis: A Comparative Study Featuring 5-Chloro-7-(2-methylphenyl)quinolin-8-ol In the landscape of modern drug discovery and materials science,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Single-Crystal X-ray Diffraction Analysis: A Comparative Study Featuring 5-Chloro-7-(2-methylphenyl)quinolin-8-ol

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for rational drug design. Single-crystal X-ray diffraction (XRD) stands as the gold standard for unambiguously elucidating the solid-state structure of small molecules. This guide provides a comprehensive overview of the single-crystal XRD workflow, using the novel compound 5-Chloro-7-(2-methylphenyl)quinolin-8-ol as a focal point.

While, as of this writing, the single-crystal X-ray diffraction data for 5-Chloro-7-(2-methylphenyl)quinolin-8-ol has not been publicly deposited in crystallographic databases, this guide will serve as a robust framework for researchers undertaking this characterization. We will present a comparative analysis of closely related quinolin-8-ol derivatives to illustrate the insights that can be gleaned from such data. Furthermore, a detailed, field-proven protocol for obtaining and analyzing single-crystal XRD data is provided, ensuring a self-validating system for generating high-quality, publishable crystallographic information.

The Imperative of Structural Elucidation: Why Single-Crystal XRD Matters

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional arrangement of atoms. For a compound like 5-Chloro-7-(2-methylphenyl)quinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline scaffold known for its chelating and biological activities, understanding its precise solid-state conformation is critical.[1] Single-crystal XRD data provides a wealth of information, including:

  • Unambiguous Confirmation of Constitution and Configuration: It provides definitive proof of the chemical connectivity and stereochemistry.

  • Detailed Conformational Analysis: It reveals the torsion angles, bond lengths, and bond angles, which are crucial for understanding intermolecular interactions.

  • Insight into Intermolecular Interactions: The crystal packing reveals the network of hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the solid-state properties.

  • Polymorph Screening: It is the definitive technique for identifying and characterizing different crystalline forms of a compound, a critical aspect in pharmaceutical development.

A Comparative Crystallographic Landscape: Learning from Analogs

In the absence of data for our target compound, we can draw valuable comparative insights from the crystallographic data of structurally related quinolin-8-ol derivatives. This comparative approach allows us to anticipate the potential structural features of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol.

Compound Crystal System Space Group Unit Cell Parameters Key Features & Interactions CCDC No.
5,7-Dichloroquinolin-8-ol MonoclinicP2₁/ca = 15.5726(3) Å, b = 3.8062(1) Å, c = 16.1269(3) Å, β = 118.029(1)°The molecule is essentially planar. The hydroxy group acts as a hydrogen-bond donor to the nitrogen atom of a symmetry-related molecule, forming a dimer.[2]Not specified in search results
5-chloroquinolin-8-yl Acrylate MonoclinicP2₁/cNot specified in search resultsContains a ketone carbonyl, a double bond, and a pyridine ring.[3]2394064[3]
8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride MonoclinicNot specifieda = 6.9081(5) Å, b = 8.0577(5) Å, c = 17.1890(11) Å, β = 101.183(3)°Molecules are linked by N—H···Cl and O—H···Cl hydrogen bonds to form dimers.[4]Not specified in search results
2-methyl 8-hydroxyl quinolinilium 5-chloro salicylate salt OrthorhombicNot specifieda=7.2268(2) Å, b=26.6089(8) Å, c=15.9750(5) ÅThe crystal structure is stabilized through halogen bond interactions.[5]Not specified in search results

This comparative data highlights the structural diversity within the quinolin-8-ol family. The presence of different substituents significantly influences the crystal packing and intermolecular interactions. For our target compound, 5-Chloro-7-(2-methylphenyl)quinolin-8-ol, the bulky 2-methylphenyl group is expected to play a significant role in dictating the crystal packing, potentially leading to a non-planar conformation and unique intermolecular contacts.

The Workflow: From Crystal to Structure

The journey from a crystalline sample to a fully refined crystal structure is a meticulous process. The following protocol outlines the essential steps, emphasizing the causality behind each experimental choice.

Experimental Workflow for Single-Crystal X-ray Diffraction

workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis & Purification of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection (e.g., Bruker SMART APEX) crystal_selection->data_collection data_reduction Data Reduction & Integration (e.g., SAINT) data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Structure Validation (e.g., checkCIF) structure_refinement->validation analysis Crystallographic Analysis & Visualization (e.g., OLEX2, Mercury) validation->analysis deposition Crystallographic Database (e.g., CCDC) analysis->deposition Deposition to CCDC

Caption: Workflow for single-crystal XRD analysis.

Step-by-Step Experimental Protocol
  • Crystal Growth (The Foundation of a Good Structure):

    • Rationale: The quality of the final crystal structure is entirely dependent on the quality of the single crystal. The goal is to grow a crystal that is of sufficient size (typically 0.1-0.3 mm in each dimension), free of defects, and diffracts X-rays strongly.

    • Protocol:

      • Ensure the purity of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol is high (>98%).

      • Screen a variety of solvents and solvent combinations for solubility.

      • Employ slow evaporation, slow cooling, or vapor diffusion techniques. For example, dissolve the compound in a good solvent (e.g., dichloromethane) and layer a poor solvent (e.g., hexane) on top. Over days to weeks, as the solvents slowly mix, crystals may form at the interface.

  • Crystal Selection and Mounting (Precision is Key):

    • Rationale: A single, well-formed crystal must be selected and mounted on the diffractometer. The crystal should be representative of the bulk material.

    • Protocol:

      • Under a microscope, select a crystal with sharp edges and no visible cracks or inclusions.

      • Carefully mount the crystal on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

      • Mount the loop on a goniometer head.

  • Data Collection (Capturing the Diffraction Pattern):

    • Rationale: The mounted crystal is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

    • Protocol:

      • Center the crystal in the X-ray beam.

      • Perform an initial set of frames to determine the unit cell and crystal system.

      • Devise a data collection strategy to ensure complete and redundant data are collected.

      • Collect the full set of diffraction data. Modern diffractometers, such as a Bruker SMART APEX, can often complete data collection within a few hours.[2]

  • Data Reduction and Structure Solution (From Spots to a Model):

    • Rationale: The raw diffraction data (a series of images with spots) is processed to generate a list of reflection intensities and their positions. This data is then used to solve the phase problem and generate an initial electron density map.

    • Protocol:

      • Integrate the raw data using software like SAINT to obtain a list of reflections with their Miller indices (h,k,l) and intensities.

      • Apply corrections for absorption effects (e.g., using SADABS).[2]

      • Solve the structure using direct methods or Patterson methods with software like SHELXS. This will provide an initial model of the molecule.

  • Structure Refinement (Fine-Tuning the Model):

    • Rationale: The initial atomic model is refined against the experimental data to improve its accuracy. This is an iterative process of adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

    • Protocol:

      • Refine the model using a least-squares minimization program such as SHELXL.

      • Locate and add hydrogen atoms to the model.

      • Refine anisotropically, allowing for the thermal motion of non-hydrogen atoms to be modeled as ellipsoids.

      • The quality of the final model is assessed by the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible (typically < 0.05 for good quality structures).

  • Structure Validation and Analysis (Ensuring Accuracy and Gaining Insight):

    • Rationale: The final crystal structure must be validated to ensure its chemical and crystallographic sensibility. Once validated, the structural data can be analyzed to understand the molecule's conformation and intermolecular interactions.

    • Protocol:

      • Use a program like checkCIF to validate the crystallographic information file (CIF). This will check for any inconsistencies or potential errors in the structure.

      • Visualize the structure using software like OLEX2 or Mercury to analyze bond lengths, bond angles, torsion angles, and intermolecular interactions.[3]

      • Generate tables of crystallographic data and figures for publication.

Conclusion and Future Directions

The determination of the single-crystal X-ray diffraction structure of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol will be a crucial step in understanding its chemical and physical properties. The detailed protocol and comparative analysis presented in this guide provide a comprehensive roadmap for researchers to successfully obtain, refine, and analyze this valuable data. The resulting crystal structure will not only confirm the molecule's constitution but will also provide invaluable insights into its conformational preferences and solid-state packing, which can be leveraged for the rational design of new derivatives with improved properties for applications in drug discovery and materials science. It is highly recommended that upon successful structure determination, the data be deposited in the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.[6][7]

References

  • Fath, M., et al. (2009). 5,7-Dichloroquinolin-8-ol. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1131. Available at: [Link]

  • Zhang, X. (2025). Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate. Highlights in Science, Engineering and Technology, 130, 51. Available at: [Link]

  • Dolomanov, O.V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at: [Link]

  • Fathi, M., et al. (2011). 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2023. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved February 25, 2026, from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved February 25, 2026, from [Link]

  • Al-Salami, B. K., et al. (2021). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. European Journal of Chemistry, 12(4), 450-459. Available at: [Link]

  • Askar, A. A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2014, 473649. Available at: [Link]

  • Sano, K., et al. (1987). 5-Chloro-7-iodo-8-hydroxyquinoline (clioquinol) inhibits the nerve growth factor-induced stimulation of RNA synthesis in neonatal rat superior cervical ganglion, in vitro--comparison with effects of methylmercuric chloride and 4-hydroxyaminoquinoline-N-oxide. Journal of Toxicological Sciences, 12(2), 97-109. Available at: [Link]

  • Rajeswari, A., et al. (2021). Design and structural characterization of 2-methyl 8-hydroxyl quinolinilium 5-chloro salicylate salt. Molecular Crystals and Liquid Crystals, 730(1), 1-23. Available at: [Link]

  • Google Patents. (2018). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • National Center for Biotechnology Information. (n.d.). 5-Chloroquinolin-8-ol. PubChem Compound Summary. Retrieved February 25, 2026, from [Link].

  • Wang, Y. (2008). 5-(Chloro-meth-yl)quinolin-8-yl acetate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1519. Available at: [Link]

Sources

Validation

Comparative Guide: 5-Chloro vs. 5-Fluoro Quinolin-8-ol Derivatives in Drug Discovery

Topic: Comparative Study of 5-Chloro vs. 5-Fluoro Substituted Quinolin-8-ol Derivatives Content Type: Publish Comparison Guide Executive Summary In the landscape of metallodrug development, 8-hydroxyquinoline (8-HQ) scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of 5-Chloro vs. 5-Fluoro Substituted Quinolin-8-ol Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the landscape of metallodrug development, 8-hydroxyquinoline (8-HQ) scaffolds remain a "privileged structure" due to their bidentate metal-chelating ability. However, the choice between 5-chloro-8-quinolinol (5-Cl-8-HQ) and 5-fluoro-8-quinolinol (5-F-8-HQ) is not merely a matter of halogen size; it fundamentally alters the physicochemical profile, metabolic stability, and metal-binding thermodynamics of the lead compound.

This guide provides a technical analysis for medicinal chemists, contrasting the synthetic accessibility, electronic influence, and biological efficacy of these two critical pharmacophores.

Chemical & Physical Foundations

The substitution at the C5 position of the quinoline ring exerts a profound electronic effect on the chelating nitrogen (N1) and oxygen (O8) atoms. This effect dictates the stability of the resulting metal complexes (e.g., with Cu²⁺, Zn²⁺), which is the primary mechanism of action for these agents (ionophore activity).

Electronic and Steric Parameters
Property5-Chloro-8-Quinolinol5-Fluoro-8-QuinolinolImpact on Drug Design
Molecular Weight 179.60 g/mol 163.15 g/mol F-analogs are lighter, aiding ligand efficiency (LE).
Van der Waals Radius 1.75 Å (Chlorine)1.47 Å (Fluorine)F is a bioisostere of H; Cl adds significant steric bulk.
Electronegativity 3.16 (Pauling)3.98 (Pauling)F exerts a stronger inductive (-I) effect, lowering pKa.
C-X Bond Strength ~330 kJ/mol~485 kJ/molC-F bond is metabolically inert; C-Cl is susceptible to oxidative insertion.
Lipophilicity (logP) ~2.9~2.25-Cl is significantly more lipophilic, enhancing membrane permeability but reducing solubility.
pKa (Phenolic OH) ~9.6~9.3F-substitution increases acidity, altering pH-dependent metal binding.

Key Insight: The "Fluorine Effect" in 8-HQ derivatives is characterized by a unique combination of high electronegativity and small size. While 5-Cl provides a lipophilic "grease" to cross the blood-brain barrier (BBB), 5-F alters the pKa of the chelating moiety without imposing steric penalties, often leading to tighter metal binding constants due to reduced steric interference at the coordination sphere.

Synthetic Accessibility & Scalability

The synthesis of these two derivatives requires distinct strategies. While chlorination is often direct, fluorination typically requires de novo ring construction or diazonium chemistry due to the poor selectivity of direct fluorination.

Comparative Synthesis Workflow

SynthesisComparison Start Starting Material: 8-Hydroxyquinoline DirectCl Direct Chlorination (NCS or Cl2/AcOH) Start->DirectCl Electrophilic Subst. Precursor Precursor: 5-Amino-8-quinolinol Start->Precursor Nitration/Reduction ProdCl Product: 5-Chloro-8-quinolinol DirectCl->ProdCl >90% Yield Schiemann Schiemann Reaction (NaNO2, HBF4, Heat) Precursor->Schiemann Diazotization ProdF Product: 5-Fluoro-8-quinolinol Schiemann->ProdF ~40-60% Yield SkraupStart Alt Start: 2-Amino-4-fluorophenol Skraup Skraup Cyclization (Glycerol, H2SO4, Oxidant) SkraupStart->Skraup Ring Formation Skraup->ProdF Industrial Route

Figure 1: Synthetic pathways for 5-chloro vs. 5-fluoro derivatives. Note the direct route for Cl versus the multi-step or de novo route required for F.

Protocol: Synthesis of 5-Chloro-8-quinolinol (Direct Chlorination)

This method is preferred for its high yield and operational simplicity.

  • Dissolution: Dissolve 8-hydroxyquinoline (10 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (11 mmol) portion-wise at room temperature.

  • Reaction: Stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Pour mixture into ice-water (100 mL).

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Yield: Typically 85-95%.

Protocol: Synthesis of 5-Fluoro-8-quinolinol (Schiemann Reaction)

Requires careful temperature control to avoid decomposition.

  • Diazotization: Dissolve 5-amino-8-hydroxyquinoline (10 mmol) in HBF₄ (48%, 10 mL) at -5°C. Add NaNO₂ (11 mmol) solution dropwise.

  • Salt Isolation: Stir for 30 min. Filter the diazonium tetrafluoroborate salt and wash with cold ether. Caution: Do not let dry completely (explosion risk).

  • Decomposition: Suspend the salt in xylene and heat to reflux (thermal decomposition) until N₂ evolution ceases.

  • Purification: Remove solvent and purify via column chromatography.

  • Yield: Typically 40-60%.

Biological Performance & Mechanism of Action[2]

The biological activity of these compounds is inextricably linked to their ability to chelate metals (Cu, Zn, Fe) and transport them across cell membranes, a process known as the "ionophore effect."

Mechanism of Action: The Metal-Ionophore Axis

MOA Ligand Ligand (5-X-8-HQ) (Lipophilic) Complex Neutral Complex [M(L)2] Ligand->Complex Chelation (pH 7.4) Metal Extracellular Metal (Cu2+, Zn2+) Metal->Complex CellMem Cell Membrane Complex->CellMem Passive Diffusion IntraComplex Intracellular Complex [M(L)2] CellMem->IntraComplex Dissoc Dissociation / Redox Cycling IntraComplex->Dissoc pH Drop / Reduction ROS ROS Generation (Fenton Chemistry) Dissoc->ROS Cu+/Cu2+ Cycle Proteasome Proteasome Inhibition Dissoc->Proteasome Metal Overload

Figure 2: Mechanism of Action.[1] The lipophilic ligand chelates extracellular metals, transports them intracellularly, and releases them to cause oxidative stress (ROS) or inhibit the proteasome.

Comparative Efficacy Data
Biological Target5-Chloro-8-HQ (Cloxyquin)5-Fluoro-8-HQVerdict
Mycobacterium tuberculosis High Activity (MIC ~0.125 µg/mL). Used as a specific anti-TB agent.Moderate Activity.5-Cl Wins: The lipophilicity of Cl is crucial for penetrating the waxy mycobacterial cell wall.
Anticancer (HeLa/MCF-7) Active (IC50 ~2-10 µM). Acts via Cu/Zn transport.Active, often used in V(IV) or Cu(II) complexes.Tie: 5-F is often preferred for complex design (e.g., Vanadium complexes) due to stability; 5-Cl is better as a standalone ionophore.
Alzheimer's (Aβ Aggregation) Precursor to Clioquinol. Good Zn/Cu chelator.Higher metabolic stability prevents rapid degradation.5-F Potential: The C-F bond resists metabolic oxidation, potentially offering a longer half-life in CNS applications.
Toxicity (Normal Cells) Moderate cytotoxicity.Generally lower direct cytotoxicity than 5-Nitro analogs.Context Dependent: 5-Cl is more established but carries risk of neurotoxicity (SMON-like) at high doses.
Expert Recommendations
  • For Antimicrobial Applications: Choose 5-Chloro-8-quinolinol .[2] The increased lipophilicity (logP ~2.9) significantly aids in penetrating bacterial membranes, particularly for M. tuberculosis. The synthesis is also cheaper and more scalable.

  • For CNS/Neurodegenerative Research: Investigate 5-Fluoro-8-quinolinol . The metabolic stability of the C-F bond (preventing C5 oxidation) and the smaller steric profile make it an excellent candidate for crossing the BBB without rapid clearance.

  • For Metal Complex Design (e.g., OLEDs or Anticancer): 5-Fluoro derivatives often yield complexes with higher thermodynamic stability and unique photophysical properties (blue-shift in emission) compared to the chloro-analogs.

References
  • Anti-TB Activity: In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.[3] Antimicrob Agents Chemother.

  • Cytotoxicity Comparison: Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol. (Comparison of 5-Cl, 5-Nitro, and parent).[4][5]

  • Synthesis & Properties: Synthesis and photoluminescence properties of 8-hydroxyquinoline derivatives. (Discusses 5-substituted derivatives).

  • Metal Stability Constants: Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes. (Provides baseline for 5-Cl derivatives).

  • Fluorine Effect: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents.

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol

Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol , a structural derivative of the antimicrobial agent Cloxyquin....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol , a structural derivative of the antimicrobial agent Cloxyquin. By comparing this target molecule against established analogs (Cloxyquin and Clioquinol), we isolate the unique spectral contributions of the 7-(2-methylphenyl) moiety.

Key Identification Markers:

  • Isotopic Signature: Distinct 3:1 ratio at

    
     and 
    
    
    
    due to the monochloride substitution.
  • Base Peak Shift: Significant mass shift from the Cloxyquin core (

    
     179) to the target (
    
    
    
    269), with unique daughter ions driven by the ortho-tolyl substituent.
  • Diagnostic Fragmentation: Competitive loss of the methyl radical (

    
    ) vs. phenolic CO ejection (
    
    
    
    ).

Structural Context & Isotopic Signatures

The molecule comprises a quinoline core functionalized with a hydroxyl group (position 8), a chlorine atom (position 5), and a sterically demanding 2-methylphenyl group (position 7).

Isotope Pattern Analysis (Chlorine Signature)

The presence of a single chlorine atom provides a "hard" diagnostic check before analyzing fragmentation. Chlorine exists naturally as


 (75.78%) and 

(24.22%).

Table 1: Calculated Isotopic Abundance (Molecular Ion)

Ion Speciesm/z (Nominal)CompositionRelative Abundance (Theoretical)
Molecular Ion (

)
269

100% (Base Peak normalized)
Isotope Peak (

)
270

contribution
~17.8%
Isotope Peak (

)
271

32.0% (Diagnostic 3:1 Ratio)

Analyst Note: If your experimental spectrum deviates significantly from a 3:1 ratio at


 269/271, suspect interference from de-chlorinated byproducts or co-eluting impurities.

Comparative Fragmentation Analysis

To validate the identity of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol, we compare its fragmentation logic against the well-characterized standard, Cloxyquin .

Table 2: Comparative Fragment Ions

Fragment TypeCloxyquin (Reference)Target MoleculeMechanistic Origin
Molecular Ion (

)

179

269
Radical cation stability (aromatic core).
[M - Cl]


144

234
Homolytic cleavage of the C-Cl bond.
[M - CO]


151

241
Neutral loss of Carbon Monoxide (typical of phenols).
[M - CH

]

Absent

254

-cleavage of the methyl group on the 7-phenyl ring.
Tropylium Ion Absent

91
Rearrangement of the 7-tolyl substituent (high energy).
Key Differentiator: The "Ortho-Effect"

Unlike Cloxyquin, the target molecule possesses a 2-methylphenyl group. The methyl group is ortho to the attachment point. Upon ionization, this proximity facilitates:

  • Methyl Radical Loss (

    
    ):  Formation of a stable fused aromatic cation.
    
  • Cyclization: Potential interaction between the 8-OH and the 7-phenyl ring, leading to water loss (

    
    ) or H-rearrangement, though this is secondary to the dominant Cl and CO losses.
    

Mechanistic Pathways (Visualization)

The following diagram illustrates the primary fragmentation pathways. The stability of the quinoline ring dictates that the core remains intact while peripheral groups (Cl, OH, CH3) are ejected.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 269 (100%) [Radical Cation] M_Cl [M - Cl]+ m/z 234 (Phenyl Cation) M_Ion->M_Cl - Cl• (35 Da) M_CO [M - CO]+ m/z 241 (Ring Contraction) M_Ion->M_CO - CO (28 Da) M_CH3 [M - CH3]+ m/z 254 (Stable Fused System) M_Ion->M_CH3 - CH3• (15 Da) HCN_Loss [M - Cl - HCN]+ m/z 207 M_Cl->HCN_Loss - HCN (27 Da) (Quinoline Ring Break) Tropylium Tropylium Ion m/z 91 (C7H7+) M_CH3->Tropylium High Energy Rearrangement

Figure 1: Predicted EI-MS fragmentation pathway for 5-Chloro-7-(2-methylphenyl)quinolin-8-ol showing competitive halogen loss, phenolic contraction, and alkyl cleavage.

Experimental Protocol (Self-Validating)

To reproduce these results and verify the compound purity, follow this standardized GC-MS workflow. This protocol minimizes thermal degradation of the labile 8-hydroxy group.

Method: Gas Chromatography - Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol to prevent potential methylation artifacts in the injector.

  • Derivatization (Optional but Recommended): If peak tailing occurs due to the -OH group, derivatize with BSTFA + 1% TMCS (60°C for 30 min) to form the TMS-ether. Note: This will shift M+ to m/z 341.

2. Instrument Parameters:

  • Inlet Temperature: 250°C (Splitless mode, 1 min purge).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • End: 300°C (Hold 5 min).

3. MS Source Conditions (EI):

  • Ionization Energy: 70 eV (Standard).[1][2]

  • Source Temp: 230°C.

  • Scan Range: m/z 50 – 400.

4. Validation Criteria (Pass/Fail):

  • Pass: Presence of m/z 269 (Parent) AND m/z 271 (Isotope) in ~3:1 ratio.

  • Pass: Detection of m/z 234 (Loss of Cl).

  • Fail: Base peak at m/z 179 (Indicates failure of the Suzuki coupling/synthesis step; presence of unreacted Cloxyquin).

References

  • NIST Mass Spectrometry Data Center. 5-Chloro-8-quinolinol (Cloxyquin) Mass Spectrum.[3] National Institute of Standards and Technology.[4][5] [Link]

  • McLafferty, F. W., & Turecek, F. (1993).[2] Interpretation of Mass Spectra. University Science Books. (Standard reference for "Ortho Effect" and CO loss mechanisms).

  • PubChem Compound Summary. 5-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Validation

A Comparative Guide to the Thermal Decomposition of Quinolin-8-ol Derivatives

For researchers, scientists, and professionals in drug development, understanding the thermal stability of quinolin-8-ol and its derivatives is paramount. These compounds are not only foundational in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the thermal stability of quinolin-8-ol and its derivatives is paramount. These compounds are not only foundational in medicinal chemistry but also integral to the development of robust materials and catalysts. Their efficacy and safety in various applications are intrinsically linked to their thermal decomposition profiles. This guide provides an in-depth comparison of the thermal decomposition temperatures of a range of quinolin-8-ol derivatives, supported by experimental data and a detailed protocol for Thermogravimetric Analysis (TGA), the gold standard for these measurements.

The Significance of Thermal Stability in Quinolin-8-ol Derivatives

Quinolin-8-ol, also known as 8-hydroxyquinoline or oxine, and its derivatives are renowned for their ability to chelate a wide variety of metal ions. This property underpins their extensive use as antimicrobial, anticancer, and neuroprotective agents. The formation of stable metal complexes is often key to their biological activity. Furthermore, these compounds are utilized in materials science, for example, in the fabrication of Organic Light-Emitting Diodes (OLEDs), where thermal stability is a critical determinant of device longevity and performance.

The temperature at which a compound begins to decompose is a crucial parameter that dictates its suitability for various applications. For instance, in pharmaceutical formulations, a compound with low thermal stability may degrade during storage or processing, leading to a loss of efficacy and the potential formation of toxic byproducts. In materials science, high thermal stability is essential for compounds used in high-temperature applications. Therefore, a systematic evaluation and comparison of the thermal decomposition temperatures of different quinolin-8-ol derivatives are of significant scientific and practical importance.

Benchmarking Thermal Decomposition Temperatures: A Comparative Analysis

The thermal stability of quinolin-8-ol derivatives is typically evaluated by Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. The onset decomposition temperature (Tonset) is a key parameter derived from the TGA curve, representing the temperature at which significant mass loss begins.

The following table summarizes the thermal decomposition data for a selection of quinolin-8-ol derivatives, including the parent compound, metal complexes, and substituted analogs. It is important to note that the decomposition temperature can be influenced by experimental conditions, particularly the heating rate and the atmosphere (inert or oxidative).

Compound/DerivativeMetal IonOnset Decomposition Temp. (°C)Experimental Conditions
Parent Compound
Quinolin-8-ol-~158N2 atmosphere[1]
Metal Complexes
Tris(2-methyl-8-hydroxyquinoline)lanthanumLa(III)~400-[2]
Tris(2-methyl-8-hydroxyquinoline)europiumEu(III)~230-[3]
5-((1-methyl-1,2-dihydroquinolin-4-yloxy)methyl)quinolin-8-ol (MDMQ) - Mn(II) ComplexMn(II)210-900 (range of major loss)Air, 10 °C/min[4]
MDMQ - Fe(II) ComplexFe(II)210-900 (range of major loss)Air, 10 °C/min[4]
MDMQ - Co(II) ComplexCo(II)210-900 (range of major loss)Air, 10 °C/min[4]
MDMQ - Ni(II) ComplexNi(II)210-900 (range of major loss)Air, 10 °C/min[4]
MDMQ - Cu(II) ComplexCu(II)210-900 (range of major loss)Air, 10 °C/min[4]
MDMQ - Zn(II) ComplexZn(II)210-900 (range of major loss)Air, 10 °C/min[4]
Substituted Derivatives
2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate-~252N2 atmosphere, 10 °C/min[5]
5,7-Dibromo-8-hydroxyquinoline-Thermally stable under standard conditions, melts at 198-200 °C.[6][7]-
5,7-Dichloro-8-hydroxyquinoline-Melts at 178-180 °C.[8]-

Causality Behind Experimental Observations: Structure-Stability Relationships

The data presented in the table reveal significant variations in the thermal stability of quinolin-8-ol derivatives. These differences can be rationalized by considering the structural features of the molecules and their coordination behavior.

  • Chelation and Metal Ion Identity: The formation of metal complexes generally enhances the thermal stability of the quinolin-8-ol ligand. This is attributed to the formation of a rigid and stable chelate ring structure, which requires more energy to break. The nature of the metal ion also plays a crucial role. For instance, the La(III) complex of 2-methyl-8-hydroxyquinoline exhibits a remarkably high decomposition temperature of approximately 400°C[2]. The thermal stability of metal complexes is influenced by factors such as the ionic radius, charge, and the strength of the metal-ligand bond.

  • Substituent Effects: The introduction of substituents onto the quinoline ring can significantly alter the thermal stability. Electron-withdrawing groups, such as halogens, can influence the electron density distribution within the molecule and affect bond strengths. For example, 5,7-dibromo-8-hydroxyquinoline is noted to be thermally stable under standard laboratory conditions[6]. The position and nature of the substituent are critical in determining the overall thermal behavior.

  • Polymerization: The incorporation of quinolin-8-ol derivatives into a polymer backbone can lead to a substantial increase in thermal stability due to the increased molecular weight and intermolecular forces.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following protocol outlines a standardized procedure for determining the thermal decomposition temperature of quinolin-8-ol derivatives using TGA. This self-validating system ensures reproducibility and accuracy of the results.

Objective: To determine the onset decomposition temperature (Tonset) of a quinolin-8-ol derivative.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Materials:

  • Quinolin-8-ol derivative sample (2-5 mg)

  • Inert gas (e.g., high-purity nitrogen or argon)

  • TGA sample pans (e.g., alumina or platinum)

Experimental Workflow Diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start: Calibrate TGA Instrument weigh Accurately weigh 2-5 mg of sample start->weigh load Place sample in a clean TGA pan weigh->load place Load the sample pan into the TGA furnace load->place purge Purge the furnace with inert gas place->purge heat Heat the sample at a constant rate (e.g., 10 °C/min) purge->heat record Continuously record mass vs. temperature heat->record plot Plot the TGA curve (Mass % vs. Temperature) record->plot determine Determine the onset decomposition temperature (Tonset) plot->determine end End: Report Tonset and experimental conditions determine->end

Caption: Experimental workflow for determining the thermal decomposition temperature using Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications. This is a critical step for data accuracy and trustworthiness.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the dried quinolin-8-ol derivative into a clean, tared TGA sample pan. A small sample size minimizes thermal gradients within the sample.

    • Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

  • Instrument Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the analysis. This ensures an oxygen-free environment, preventing oxidative decomposition.

  • Thermal Program:

    • Set the temperature program to heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min. A controlled heating rate is essential for reproducible results.

  • Data Acquisition:

    • Initiate the thermal program and continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate the TGA curve.

    • The onset decomposition temperature (Tonset) is determined as the temperature at which the tangent to the steepest part of the mass loss curve intersects the initial mass baseline. Most modern TGA software can calculate this value automatically.

  • Reporting:

    • Report the Tonset value along with the experimental conditions, including the heating rate and the atmosphere used.

Conclusion

The thermal stability of quinolin-8-ol derivatives is a critical parameter that influences their utility in a wide range of applications, from pharmaceuticals to materials science. As demonstrated in this guide, the thermal decomposition temperature can be significantly altered by structural modifications, such as the introduction of substituents and chelation with metal ions. Thermogravimetric Analysis provides a robust and reliable method for benchmarking the thermal stability of these important compounds. The data and protocols presented herein offer a valuable resource for researchers and scientists working with quinolin-8-ol derivatives, enabling informed decisions in the design and development of new molecules with tailored thermal properties.

References

Sources

Comparative

Antibacterial efficacy comparison of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol vs standard antibiotics

Comparative Antibacterial Efficacy Guide: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol Executive Summary Compound Identity: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol (Target Compound) Class: 7-Aryl-5-chloro-8-hydroxyquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Antibacterial Efficacy Guide: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol

Executive Summary

Compound Identity: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol (Target Compound) Class: 7-Aryl-5-chloro-8-hydroxyquinoline Primary Indication: Gram-positive bacterial infections (specifically MRSA/VRE) and potentially Mycobacteria.

This guide provides a technical evaluation framework for 5-Chloro-7-(2-methylphenyl)quinolin-8-ol , a lipophilic derivative of the 8-hydroxyquinoline (8-HQ) scaffold. By substituting the 7-position with a bulky o-tolyl (2-methylphenyl) group, this compound is engineered to overcome the hydrophilicity limitations of the parent 5-chloro-8-quinolinol (Cloxyquin), theoretically enhancing membrane permeability and potency against biofilm-forming Staphylococcus aureus.

Key Differentiator: Unlike standard antibiotics (e.g., Ampicillin) that target specific cell wall enzymes, this compound utilizes a dual-mechanism (Metal Chelation + Membrane Disruption), reducing the likelihood of rapid resistance development.

Chemical Profile & Mechanism of Action

Physicochemical Properties:

  • Core Scaffold: 8-Hydroxyquinoline (Metal chelator).[1][2][3][4][5]

  • 5-Position (Cl): Electron-withdrawing group; increases acidity of the phenol (pKa modulation) and metabolic stability.

  • 7-Position (2-methylphenyl): Lipophilic anchor. The ortho-methyl group introduces steric twist, preventing planar stacking and potentially increasing solubility in lipid bilayers compared to flat analogs.

Mechanism of Action (MOA)

The antibacterial efficacy relies on a "Trojan Horse" metal-delivery system and direct membrane stress.

MOA Compound 5-Chloro-7-(2-methylphenyl) quinolin-8-ol Extracellular Extracellular Environment (Cu2+, Zn2+, Fe3+) Compound->Extracellular Dissolves Chelation Formation of Lipophilic Metal Complex (2:1) Extracellular->Chelation Binds Metal Ions Membrane Bacterial Cell Membrane (Lipid Bilayer) Chelation->Membrane Passive Diffusion (High LogP) Intracellular Intracellular Space Membrane->Intracellular Translocation ROS ROS Generation (Fenton Reaction) Intracellular->ROS Redox Cycling (Cu/Fe) EnzymeInhib Metalloenzyme Inhibition (DNA Gyrase / Proteases) Intracellular->EnzymeInhib Metal Stripping CellDeath Bacterial Cell Death ROS->CellDeath EnzymeInhib->CellDeath

Figure 1: Dual-mode mechanism of action involving metal chelation and subsequent intracellular oxidative stress.

Comparative Efficacy Analysis

The following data benchmarks the Target Compound against "Gold Standard" antibiotics and structural analogs (Clioquinol). Note: Values for the Target Compound are projected based on high-confidence SAR data for 7-aryl-8-hydroxyquinolines.

Table 1: Minimum Inhibitory Concentration (MIC) Benchmarking (µg/mL)
OrganismStrain TypeTarget Compound*Clioquinol (Analog)Ampicillin (Standard)Vancomycin (Standard)
S. aureus MSSA (ATCC 29213)1.0 – 4.0 2.0 – 8.00.5 – 2.00.5 – 2.0
S. aureus MRSA (Clinical)2.0 – 4.0 4.0 – 8.0> 32 (Resistant)1.0 – 2.0
E. faecalis VRE (VanA)4.0 – 8.0 8.0 – 16.0> 64> 128 (Resistant)
E. coli Gram-Negative16.0 – 64.0 32.0 – 64.02.0 – 8.0> 64
M. tuberculosis H37Rv0.1 – 0.5 0.2 – 1.0N/AN/A

*Target Compound values are predicted based on the increased lipophilicity of the 7-(2-methylphenyl) substituent compared to Clioquinol.

Key Insight: The Target Compound is expected to outperform Ampicillin against MRSA due to its non-beta-lactam mechanism. It shows comparable potency to Vancomycin but with a lower molecular weight, potentially offering better tissue penetration.

Experimental Protocols for Validation

To validate the efficacy of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol, researchers must utilize self-validating protocols that account for the compound's hydrophobicity.

Protocol A: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

Critical Causality: 8-HQ derivatives are prone to precipitation in aqueous media. DMSO must be used for stock solutions, and cation-adjusted Mueller-Hinton Broth (CAMHB) is required to standardize metal ion availability, which directly affects the MOA.

Protocol Step1 Stock Prep (10 mg/mL in DMSO) Step2 Dilution Series (CAMHB Media) Step1->Step2 2-fold serial dilution Step3 Inoculation (5x10^5 CFU/mL) Step2->Step3 Add Bacteria Step4 Incubation (37°C, 18-24h) Step3->Step4 Step5 Readout (Visual Turbidity / OD600) Step4->Step5

Figure 2: Workflow for MIC determination ensuring solubility and standardized inoculum density.

Step-by-Step:

  • Solubilization: Dissolve 5-Chloro-7-(2-methylphenyl)quinolin-8-ol in 100% DMSO to 10 mg/mL.

  • Intermediate Dilution: Dilute 1:100 in CAMHB to prevent DMSO toxicity (Final DMSO < 1%).

  • Plate Setup: Dispense 100 µL into 96-well plates. Perform serial 2-fold dilutions.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100. Add 100 µL to wells.

  • Control: Include a "Media + Compound" (Sterility) and "Bacteria + Solvent" (Growth) control.

Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

  • Setup: Inoculate CAMHB containing the compound at 4x MIC .

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute and plate on agar.

  • Criteria: A

    
     reduction in CFU/mL indicates bactericidal  activity.
    

Structure-Activity Relationship (SAR) Analysis

Why the 2-methylphenyl group matters:

  • Lipophilicity (LogP): The 7-aryl group significantly increases LogP compared to the 7-H (Cloxyquin) or 7-I (Clioquinol). This enhances passive diffusion across the thick peptidoglycan layer of Gram-positive bacteria.

  • Steric Hindrance: The ortho-methyl group forces the phenyl ring to rotate out of the quinoline plane. This "twist" disrupts crystal packing, potentially improving solubility in lipid formulations compared to flat, crystalline analogs.

  • Target Specificity: The bulky 7-position fills hydrophobic pockets in bacterial metalloenzymes that smaller analogs cannot interact with, potentially increasing binding affinity.

References

  • Prachayasittikul, V., et al. (2013). "Synthesis and antimicrobial activity of 8-hydroxyquinoline derivatives." EXCLI Journal, 12, 1159–1173. Link

  • Darby, C. M., & Nathan, C. F. (2010). "Killing of non-replicating Mycobacterium tuberculosis by 8-hydroxyquinoline."[6] Journal of Antimicrobial Chemotherapy, 65(7), 1424–1427.[6] Link

  • Pippi, B., et al. (2018). "Antifungal and Anti-biofilm Activity of Clioquinol against Candida spp." Frontiers in Microbiology, 9, 1669. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Link

Sources

Validation

Technical Assessment: Photophysical Characterization of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol Metal Complexes

Topic: Quantum Yield Measurement of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol Metal Complexes Content Type: Publish Comparison Guide Role: Senior Application Scientist Executive Summary: Beyond Standard Alq3 In the develo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Yield Measurement of 5-Chloro-7-(2-methylphenyl)quinolin-8-ol Metal Complexes Content Type: Publish Comparison Guide Role: Senior Application Scientist

Executive Summary: Beyond Standard Alq3

In the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors, Tris(8-hydroxyquinolinato)aluminum (Alq3) remains the benchmark electron-transport and emissive material. However, Alq3 suffers from concentration quenching in the solid state due to strong intermolecular


-

stacking.[1]

The derivative 5-Chloro-7-(2-methylphenyl)quinolin-8-ol (Cl-MePh-q) represents a strategic structural evolution.[1] By introducing an electron-withdrawing chlorine at the C5 position and a sterically bulky 2-methylphenyl (o-tolyl) group at the C7 position, this ligand is engineered to:

  • Suppress Aggregation: The orthogonal twist of the 2-methylphenyl group prevents efficient packing, reducing non-radiative decay pathways in solid films.[1]

  • Tune Emission: The C5-Chloro substituent stabilizes the HOMO/LUMO levels, typically inducing a bathochromic (red) shift while improving oxidative stability.[1]

This guide details the comparative performance and rigorous quantum yield (


) measurement protocols for metal complexes of this ligand (specifically Al(III) and Zn(II) centers).

Mechanistic Insight: Structural Causality

To understand the performance data, we must first visualize the structure-property relationship.[1]

The "Steric Bumper" Effect

Standard Alq3 molecules pack tightly, allowing excitons to migrate to non-radiative trap sites (Concentration Quenching). The 7-(2-methylphenyl) moiety acts as a "steric bumper."[1] The methyl group at the ortho position of the phenyl ring forces the phenyl ring to rotate out of the quinoline plane. This steric bulk creates voids between molecules, preserving the high quantum yield of the isolated molecule even in a solid film.

Electronic Tuning (The C5-Chlorine)

The chlorine atom at C5 is an electron-withdrawing group (EWG).

  • Effect: It lowers the energy of both the HOMO and LUMO.

  • Result: Enhanced electron affinity (better electron transport) and a shift in emission color, typically towards yellow-green (

    
     nm), which is desirable for tuning white OLEDs.[1]
    

G cluster_0 Standard Alq3 cluster_1 5-Cl-7-(2-MePh)-q Complex Alq3 Planar Ligands Stacking Strong π-π Stacking Alq3->Stacking Self-Assembly Quenching Aggregation Quenching (Low Solid State Φ) Stacking->Quenching Non-Radiative Decay Enhanced Enhanced Solid State Φ (Reduced Exciton Diffusion) Quenching->Enhanced Performance Gap ModLigand 7-(2-MePh) Steric Bulk + 5-Cl Electronic Tuning Spacing Disrupted Packing (Increased Intermolecular Distance) ModLigand->Spacing Steric Hindrance Spacing->Enhanced Preserved Radiative Decay

Figure 1: Mechanistic comparison of aggregation quenching pathways between standard Alq3 and the sterically hindered 5-Cl-7-(2-MePh)-q derivative.

Comparative Performance Analysis

The following data contrasts the standard Alq3 with the 5-Cl-7-(2-MePh)-q Aluminum complex (Al(Cl-MePh-q)3).[1]

ParameterStandard Alq3Al(Cl-MePh-q)3 (Target)Performance Implication
Emission Max (

)
520 nm (Green)535–545 nm (Yellow-Green)Better suited for warm-white OLED components.[1]
Solution QY (

)
0.16 (in Ethanol)0.20 – 0.25Reduced vibrational relaxation due to rigid phenyl group.
Solid Film QY (

)
0.25 – 0.300.40 – 0.55 Critical Advantage: Superior efficiency in device configuration.
Glass Transition (

)
~175 °C>190 °CHigher thermal stability prevents crystallization during operation.[1]
Solubility ModerateHighImproved processability for solution-processed OLEDs.[1]

Note: Values for the target complex are projected based on structure-activity relationships of 5,7-disubstituted 8-HQ derivatives [1, 2].[1]

Experimental Protocols: Measuring Quantum Yield

Accurate


 determination is non-trivial.[1] For this compound, you must distinguish between Solution  (intrinsic molecular efficiency) and Solid State  (device efficiency).
Protocol A: Relative Solution Quantum Yield

Objective: Determine intrinsic radiative efficiency free from intermolecular effects.[1] Standard: Quinine Sulfate in 0.1 M H₂SO₄ (


) or Rhodamine 6G (

).

Workflow:

  • Solvent Selection: Use spectroscopic grade Ethanol or DMF.[1] The 5-Cl-7-(2-MePh)-q ligand is hydrophobic; ensure complete dissolution.[1]

  • Absorbance Matching: Prepare solutions of the Sample and Reference such that their absorbance at the excitation wavelength (

    
     nm) is below 0.1 OD .
    
    • Why? To avoid Inner Filter Effects (re-absorption of emitted light).

  • Spectrum Acquisition: Record integrated fluorescence intensity (

    
    ) for both.
    
  • Calculation:

    
    
    
    • Critical Step: The refractive index (

      
      ) correction is mandatory if solvents differ (e.g., Ethanol vs. Water).
      
Protocol B: Absolute Solid-State Quantum Yield (Integrating Sphere)

Objective: Measure efficiency in thin films (OLED active layer simulation). This is the gold standard for this product class.

Equipment: Spectrofluorometer with a BaSO₄-coated Integrating Sphere (e.g., Hamamatsu Quantaurus-QY).

Step-by-Step Workflow:

  • Sample Preparation: Spin-coat the Al(Cl-MePh-q)3 complex onto a quartz substrate (thickness ~50-100 nm).

  • Blank Measurement: Place a bare quartz substrate in the sphere. Measure the excitation light intensity (

    
    ).
    
  • Sample Measurement: Place the coated sample in the sphere.[1]

    • Measure the unabsorbed excitation light (

      
      ).
      
    • Measure the emission spectrum (

      
      ).
      
  • Calculation:

    
    
    

Self-Validating Check:

  • If

    
    , your film has poor morphology (aggregates).
    
  • For 5-Cl-7-(2-MePh)-q, you expect

    
    .[1] If not, check for impurities (free ligand fluorescence is weak/negligible).
    

QY_Workflow cluster_Solution Solution Phase (Intrinsic) cluster_Solid Solid State (Device Relevance) Start Start: Characterization Solubility Check Solubility (DCM/Ethanol) Start->Solubility AbsCheck Absorbance < 0.1 OD (Prevent Inner Filter) Solubility->AbsCheck Dilute FilmPrep Spin Coat Film (Quartz Substrate) Solubility->FilmPrep Concentrate RelCalc Relative Calculation (vs Quinine Sulfate) AbsCheck->RelCalc Result Final Data Package (Compare to Alq3) RelCalc->Result IntSphere Integrating Sphere (Absolute Method) FilmPrep->IntSphere ScatterCorr Scatter/Re-absorption Correction IntSphere->ScatterCorr ScatterCorr->Result

Figure 2: Decision matrix for selecting and executing the correct quantum yield protocol.

Troubleshooting & Data Integrity

When generating data for publication or regulatory filing, ensure these common pitfalls are addressed:

  • Ligand Purity: Free 5-Chloro-7-(2-methylphenyl)quinolin-8-ol is weakly fluorescent compared to the metal complex.[1] Even 1% free ligand can skew lifetime measurements.[1] Validation: Run 1H-NMR; the disappearance of the phenolic -OH proton (approx. 10 ppm) confirms complexation.

  • Solvent Oxidation: 8-HQ derivatives can be light-sensitive in chlorinated solvents over long periods.[1] Action: Perform measurements in fresh, degassed solvents.

  • Excitation Wavelength: Do not excite at the very edge of the absorption band. For 5-Cl derivatives,

    
     nm is typically optimal.[1]
    

References

  • Structure-Property Relationships in 5-Substituted 8-Hydroxyquinolines

    • Synthesis and characterization of 5-substituted 8-hydroxyquinoline deriv
    • Source: ResearchGate.[1][2][3][4]

  • Alq3 Benchmark Properties

    • Tris-(8-hydroxyquinoline)aluminum (Alq3) | OLED Materials.[1][3][5]

    • Source: Ossila.[1]

  • Steric Effects in Metal-Quinoline Complexes

    • Aluminum Tris(5-Aryl-8-Hydroxyquinoline) Complexes.[1]

    • Source: Advanced Materials (Cited in CNR-IRIS).[1]

  • Quantum Yield Measurement Standards

    • Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report).
    • Source: IUPAC.[1][6][7]

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-7-(2-methylphenyl)quinolin-8-ol proper disposal procedures

Topic: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers (CSO), and Drug Development Scientists. Chemical Identity & Hazard Profiling Rationale: As a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers (CSO), and Drug Development Scientists.

Chemical Identity & Hazard Profiling

Rationale: As a specialized halogenated 8-hydroxyquinoline derivative, 5-Chloro-7-(2-methylphenyl)quinolin-8-ol lacks a ubiquitous global Safety Data Sheet (SDS). Therefore, disposal protocols must be derived from Structure-Activity Relationships (SAR) using its parent pharmacophores: Cloxyquin (5-chloro-8-quinolinol) and Clioquinol.

  • Chemical Class: Halogenated Hydroxyquinoline Ligand.

  • Key Functional Groups: Phenolic hydroxyl (chelating agent), Chlorine (halogenated organic), o-Tolyl (lipophilic hydrocarbon).

  • Primary Hazards (Inferred):

    • Aquatic Toxicity (Acute/Chronic Category 1): The halogen and lipophilic phenyl group significantly increase bioconcentration potential. Zero-discharge to drains is mandatory.

    • Health Hazard: Toxic if swallowed; causes serious eye damage and skin irritation.[1]

    • Reactivity: Stable, but acts as a strong chelator. Incompatible with strong oxidizers (e.g., nitric acid, peroxides).

Immediate Safety & PPE Requirements

Before handling waste, establish a barrier between the operator and the compound.

PPE CategorySpecificationRationale
Respiratory N95 or P100 Respirator Prevents inhalation of fine particulates during weighing or spill cleanup.
Hand Protection Double Nitrile Gloves (min 0.11 mm)8-hydroxyquinolines can penetrate skin; double gloving provides a breakthrough buffer.
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient due to severe eye irritation potential.
Body Protection Lab Coat (Buttoned) + Tyvek Sleeves Prevents contamination of street clothes; sleeves protect wrists during waste transfer.

Waste Characterization & Segregation Logic

Proper characterization prevents dangerous cross-reactions in bulk waste streams.

  • RCRA Classification (USA): While not explicitly P- or U-listed, it must be treated as Hazardous Waste due to toxicity characteristics.

  • Halogen Content: The presence of Chlorine requires this waste to be segregated from non-halogenated organics to prevent corrosion in standard incinerators and to ensure proper scrubbing of HCl emissions during destruction.

Segregation Protocol
  • Solid Waste: Segregate into a dedicated "Toxic Solids" container. Do NOT mix with general trash or biohazard waste.

  • Liquid Waste (Organic): If dissolved in DMSO, Methanol, or DCM, dispose of in the Halogenated Organic Solvents stream.

  • Liquid Waste (Aqueous): If in aqueous buffer, dispose of in Aqueous Toxic / Heavy Metal stream (due to chelating properties).

Step-by-Step Disposal Workflow

Step 1: Preparation
  • Verify the waste container is chemically compatible (HDPE or Amber Glass).

  • Clear the fume hood workspace of incompatible materials (oxidizers).

Step 2: Transfer & labeling
  • Solids: Transfer powder using a disposable spatula. Do not reuse the spatula; dispose of it in the same waste container.

  • Liquids: Use a funnel to prevent splashing.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "5-Chloro-7-(2-methylphenyl)quinolin-8-ol" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant, Environmental Hazard.[1][2][3]

Step 3: Storage Pending Pickup
  • Store in a Satellite Accumulation Area (SAA) .

  • Keep container tightly closed (vapor tight).

  • Secondary containment (tray) is mandatory to capture potential leaks.

Step 4: Final Destruction
  • Method: High-Temperature Incineration (>1100°C).

  • Why: Required to break the stable quinoline ring and safely scrub chlorine byproducts (preventing dioxin formation).

Visualized Workflows

Figure 1: Waste Segregation Decision Tree

This logic gate ensures the compound enters the correct waste stream based on its physical state and solvent matrix.

WasteSegregation Start Waste: 5-Chloro-7-(2-methylphenyl)quinolin-8-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid BinSolid BIN A: Toxic Solids (Label: Halogenated Organic) Solid->BinSolid Direct Transfer SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolv DCM, Chloroform SolventCheck->HalogenatedSolv NonHalogenatedSolv DMSO, Methanol, Ethanol SolventCheck->NonHalogenatedSolv Aqueous Water / Buffer SolventCheck->Aqueous BinHalo BIN B: Halogenated Solvents HalogenatedSolv->BinHalo BinNonHalo BIN C: Halogenated Solvents (Due to solute) NonHalogenatedSolv->BinNonHalo Trace Halogen Rule BinAq BIN D: Aqueous Toxic Aqueous->BinAq

Caption: Decision matrix for segregating 5-Chloro-7-(2-methylphenyl)quinolin-8-ol waste based on solvent compatibility.

Figure 2: Spill Response Protocol

Emergency workflow for accidental release in a laboratory setting.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it >10g or outside hood?) Spill->Assess Evacuate Evacuate Lab & Call EHS Assess->Evacuate Major Spill Clean Don PPE: Double Gloves, N95, Goggles Assess->Clean Minor Spill Contain Containment: Cover with absorbent pads Clean->Contain Collect Collection: Scoop into HazWaste jar Contain->Collect Decon Decontamination: Scrub area with soap/water (Collect rinsate) Collect->Decon Report Submit Incident Report Decon->Report

Caption: Operational workflow for managing minor vs. major spills of toxic halogenated solids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724, Cloxyquin (5-Chloro-8-quinolinol). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

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